2-Amino-3-formylchromone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGIYZVZBKAJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352884 | |
| Record name | 2-Amino-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61424-76-8 | |
| Record name | 2-Amino-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-formylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Amino-3-formylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 2-Amino-3-formylchromone, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The document details experimental protocols, summarizes key quantitative data, and visualizes the synthetic and analytical workflows.
Introduction
This compound, also known as 2-Amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a bicyclic heterocyclic compound featuring a benzene ring fused to a pyran ring.[1] The chromone scaffold is a prominent pharmacophore found in numerous bioactive molecules and natural products, exhibiting a wide range of biological activities.[2] The presence of both an amino and a formyl group at adjacent positions makes this compound a versatile precursor for the synthesis of various fused heterocyclic systems, such as chromeno[2,3-b]pyridines, through reactions like the Friedländer annulation.[3] Its utility extends to the preparation of Schiff bases and other derivatives with potential antimicrobial and other therapeutic properties.[1][4]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process. A common and efficient route involves the initial synthesis of a 3-formylchromone precursor via the Vilsmeier-Haack reaction, followed by the introduction of the amino group.
Part 1: Synthesis of 3-Formylchromone (Precursor)
The Vilsmeier-Haack reaction is a widely employed and efficient one-step method for the synthesis of 3-formylchromones from readily available 2-hydroxyacetophenones.[2] This reaction utilizes a Vilsmeier reagent, a chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] The reaction proceeds through a double formylation, followed by intramolecular cyclization and dehydration to yield the 3-formylchromone.[2] This method is noted for its high efficiency and good to excellent yields, often in the range of 80-90%.[2]
Part 2: Synthesis of this compound
The conversion of a chromone precursor to this compound can be achieved through various methods. One of the most important substrates for this transformation is chromone-3-carbonitrile.[3] The reaction of chromone-3-carbonitriles with a variety of nucleophilic reagents, such as concentrated ammonia, can yield this compound.[3] An alternative pathway involves the reaction of chromone-3-carboxaldehyde oximes with ammonium hydroxide or sodium hydroxide solution.[3]
Experimental Protocols
Protocol 1: Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction
Reagent Preparation (Vilsmeier Reagent):
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[2]
-
After the addition is complete, stir the resulting mixture at a slightly elevated temperature (~50°C) for 1 hour to ensure the complete formation of the Vilsmeier reagent.[2]
Reaction with Substrate:
-
To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF. The addition should be done portion-wise or dropwise with vigorous stirring.[2]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[2]
Workup and Isolation:
-
Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex. A solid precipitate will form.[2]
-
Continue stirring for approximately 1-2 hours.[2]
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-formylchromone.
Protocol 2: Synthesis of this compound from Chromone-3-carbonitrile
This protocol is a generalized representation based on the reaction of chromone-3-carbonitriles with nucleophiles.
-
Dissolve chromone-3-carbonitrile in a suitable solvent such as aqueous DMF or aqueous ethanol.[3]
-
Add a nucleophilic aminating agent, such as concentrated ammonia or n-propylamine.[3]
-
The reaction mixture is typically stirred at room temperature or heated, depending on the specific substrate and reagent.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into water and acidifying to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization from an appropriate solvent.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₃ | [4] |
| Molecular Weight | 189.17 g/mol | [4] |
| Melting Point | 249 °C (decomposes) | [4] |
| Assay | 97% | [4] |
Spectroscopic Data
| Technique | Key Observations |
| FTIR (ATR) | Characteristic peaks for N-H, C=O (ketone and aldehyde), and C=C (aromatic) stretching vibrations. |
| ¹H NMR | Signals corresponding to aromatic protons, the aldehyde proton, and the amino protons. The chemical shifts and coupling patterns are indicative of the chromone structure. |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and aldehyde), aromatic carbons, and other carbons in the heterocyclic ring system. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. |
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This compound is a key intermediate in the synthesis of diverse heterocyclic compounds with significant potential in drug discovery and development. The synthetic routes described, particularly those involving the Vilsmeier-Haack reaction and subsequent amination, provide efficient access to this valuable molecule. Thorough characterization using modern spectroscopic techniques is essential to confirm the identity and purity of the final product, enabling its effective use in further synthetic applications.
References
- 1. This compound 97 61424-76-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. This compound 97 61424-76-8 [sigmaaldrich.com]
- 5. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
Physical and chemical properties of 2-Amino-3-formylchromone
An In-depth Technical Guide to 2-Amino-3-formylchromone
Introduction
This compound, also known as 2-Amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a heterocyclic organic compound built upon a chromone core.[1][2] The chromone scaffold, consisting of a benzene ring fused to a pyran ring, is a prominent pharmacophore found in numerous naturally occurring compounds and synthetic molecules with a wide spectrum of biological activities.[3][4] These activities include cytotoxic (anticancer), antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[3]
The presence of both an amino group at the 2-position and a formyl (aldehyde) group at the 3-position makes this compound a highly versatile and reactive building block in synthetic organic chemistry.[3] It serves as a key precursor for the synthesis of a variety of annulated (fused-ring) chromone systems and other complex heterocyclic structures, primarily through reactions involving its nucleophilic amino group and electrophilic aldehyde function.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, reactivity, and known biological activities, intended for researchers in chemistry and drug development.
Physical and Chemical Properties
This compound is typically a solid at room temperature.[5] Its core structure is a bicyclic system comprising a benzene ring fused to a 4-pyrone ring.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 61424-76-8 | [1][2] |
| Molecular Formula | C₁₀H₇NO₃ | [1][2] |
| Molecular Weight | 189.17 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Melting Point | 249 °C (decomposes) | [1][5] |
| Assay Purity | 97% | [1] |
| InChI Key | TVGIYZVZBKAJRR-UHFFFAOYSA-N | [1] |
| SMILES String | [H]C(=O)C1=C(N)Oc2ccccc2C1=O | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of this compound. The data presented below are typical values reported in the literature and spectral databases.
Table 2: Key Spectroscopic Data for this compound and Derivatives
| Technique | Key Signals and Assignments | Source(s) |
| ¹H NMR | Spectra for derivatives show characteristic aromatic protons (δ 7-8 ppm), an aldehyde proton (CHO), and amino protons (NH₂). For example, a derivative shows signals at δ 8.09 (s, 2H), 8.06 (q, 1H), 7.79–7.75 (m, 1H), 7.56–7.52 (m, 2H), among others. | [4] |
| ¹³C NMR | A spectrum is available on PubChem. A derivative shows characteristic peaks for carbonyl (C=O) at δ ~185 ppm, aromatic carbons, and other functional groups. For example, a derivative shows signals at δ 185.47, 165.53, 160.37, etc. | [4][6] |
| FTIR | Spectra show characteristic absorption bands. For a bromo-derivative, key bands are assigned to N-H, C-H, C=O, and C=C stretching vibrations. A derivative shows peaks at 2128 cm⁻¹ (N=N of a triazole modification), 1660 cm⁻¹ (C=O). | [4][7] |
| HRMS (ESI) | High-resolution mass spectrometry is used to confirm the molecular formula. For a synthesized derivative C₄₁H₃₃N₇O₂, the calculated m/z [M+H]⁺ was 656.27740, and the found value was 656.27685. | [4] |
Synthesis and Reactivity
Synthesis
This compound is primarily synthesized from precursors such as chromone-3-carbonitriles or 3-formylchromone oximes.[3] A common and important route involves the reaction of chromone-3-carbonitriles with various nucleophilic reagents.[3]
-
From Chromone-3-carbonitriles : Treatment of chromone-3-carbonitriles with reagents like aqueous N,N-dimethylformamide (DMF), n-propylamine in aqueous ethanol, concentrated ammonia, or aqueous sodium hydroxide solution yields this compound.[3]
-
From 3-Formylchromone Oximes : The compound can also be produced by treating 3-formylchromone oximes with ammonium hydroxide or sodium hydroxide solution in ethanol.[3]
-
From Ethylenediamine Reaction : The reaction of a chromone carbonitrile with ethylenediamine in boiling ethanol can produce this compound, sometimes as a co-product or via hydrolysis of an intermediate.[3]
Caption: Common synthetic pathways to this compound.
Reactivity
The dual functionality of this compound makes it a valuable substrate for synthesizing more complex heterocyclic systems. It is particularly known for its utility in condensation reactions.
-
Friedländer Condensation : 2-Amino-3-formylchromones are excellent precursors for synthesizing a variety of annulated chromones through the Friedländer condensation reaction. This reaction involves a condensation followed by cyclodehydration with a compound bearing an α-methylene group (e.g., acetylacetone), leading to chromeno[2,3-b]pyridines.[3]
-
Reactions with Carbon Nucleophiles : It readily reacts with various acyclic and cyclic active methylene compounds to produce fused heterocyclic systems.[3]
-
Reactions with Nitrogen Nucleophiles : The compound reacts with a diversity of nitrogen nucleophiles, which can lead to the formation of Schiff bases or other heterocyclic structures.[1][3] For example, it undergoes condensation with (R)-2-amino-2-phenylethanol to form Schiff base ligands capable of complexing with metals like Cu(II) and Zn(II).[1]
-
Three-Component Reactions : It can participate in multi-component reactions, such as the Kabachnik–Fields reaction with amines and phosphites, to generate α-aminophosphonates, although this is more documented for the parent 3-formylchromone.[8][9]
Caption: Key reactions of this compound.
Experimental Protocols
Detailed experimental procedures are critical for reproducible research. Below is a representative protocol for a reaction involving a related 3-formylchromone, which illustrates the general methodology.
Protocol: Three-Component Synthesis of α-Aminophosphine Oxide Derivatives
This protocol is adapted from the synthesis of related chromone derivatives and demonstrates a typical multi-component reaction setup.[8][9]
-
Reactant Preparation : In a reaction vessel, combine 6-methyl-3-formylchromone (1.0 mmol, 0.12 g), a secondary phosphine oxide (e.g., diphenylphosphine oxide, 1.0 mmol, 0.20 g), and a primary amine (e.g., butylamine, 1.0 mmol).
-
Solvent Addition : Add an appropriate solvent, such as acetonitrile (MeCN).
-
Reaction Conditions : Heat the mixture in a microwave (MW) reactor to 80 °C for a specified time (e.g., 1 hour).[8][9] Alternatively, the reaction can be carried out under conventional heating at 80-100 °C for 1-1.5 hours, sometimes in the presence of a catalyst like acetic acid.[9]
-
Monitoring : Monitor the reaction progress using a suitable technique, such as ³¹P NMR spectroscopy, to determine conversion.[8][9]
-
Work-up and Purification : Upon completion, cool the reaction mixture. Remove the solvent under reduced pressure. The resulting crude product can then be purified using standard techniques such as column chromatography or recrystallization to yield the desired phosphinoyl-functionalized chromone derivative.
Biological Activity
While extensive biological data for this compound itself is limited, the broader class of chromone derivatives is well-known for significant bioactivity. The parent structure, 3-formylchromone, and its derivatives have shown cytotoxic activity against tumor cell lines, anti-Helicobacter pylori activity, and urease inhibitory effects.[10][11]
Recently, derivatives of 2-aminochromone have been synthesized and evaluated for their therapeutic potential.
-
Antimicrobial and Anticancer Activity : A series of 2-aminochromone-based N,N-di-1,2,3-triazole hybrids were synthesized and showed high activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[4]
-
Cytotoxicity against HeLa Cells : The same series of compounds exhibited potent anticancer activity against HeLa (human cervical cancer) cell lines, with IC₅₀ values ranging from 0.11 to 1.04 µM, which is significantly more potent than the standard drug curcumin (IC₅₀ 4.83 µM).[4]
-
Molecular Docking and Target Identification : Molecular docking studies for these active derivatives suggested a strong binding affinity towards the target protein dual-specificity tyrosine-regulated kinase 2 (DYRK2). This interaction indicates a potential mechanism of action for their anticancer effects.[4]
Caption: Proposed mechanism for anticancer activity of a 2-aminochromone derivative.
References
- 1. This compound 97 61424-76-8 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. 2-Aminochromone-3-carboxaldehyde | C10H7NO3 | CID 735928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
2-Amino-3-formylchromone CAS number and molecular structure
An In-depth Technical Guide to 2-Amino-3-formylchromone
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various heterocyclic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and applications.
Compound Identification and Molecular Structure
This compound, also known as 2-Amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a bicyclic heterocyclic molecule composed of a benzene ring fused to a pyran ring.
-
IUPAC Name: 2-amino-4-oxochromene-3-carbaldehyde[3]
-
Canonical SMILES: C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C=O[3]
-
InChI Key: TVGIYZVZBKAJRR-UHFFFAOYSA-N[3]
The molecular structure of this compound is depicted below:
Image Source: PubChem CID 735928
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.
| Property | Value | Reference(s) |
| Physical State | Solid | [4] |
| Melting Point | 249 °C (decomposes) | [2] |
| Boiling Point | 401.2 °C at 760 mmHg | [2] |
| Density | 1.486 g/cm³ | [2] |
| Vapor Pressure | 1.2E-06 mmHg at 25°C | [2] |
| Flash Point | 241 °C | [2] |
| pKa | 1.31 ± 0.20 (Predicted) | [2] |
Synthesis and Experimental Protocols
This compound serves as a crucial building block in organic synthesis. Its own synthesis is primarily achieved through the manipulation of other chromone derivatives. Below are key synthetic approaches described in the literature.
Protocol 1: From Chromone-3-carbonitriles
A primary and versatile method for synthesizing 2-aminochromone-3-carboxaldehydes involves the reaction of chromone-3-carbonitriles with various nucleophilic reagents.[5]
-
Starting Material: Chromone-3-carbonitrile (1)
-
Reagents: Nucleophilic agents such as aqueous DMF, n-propylamine in aqueous ethanol, concentrated ammonia, or aqueous sodium hydroxide solution.[5]
-
Procedure: The reaction proceeds by treating the chromone-3-carbonitrile substrate with the chosen nucleophile. The reaction conditions (solvent, temperature, and time) are adjusted based on the specific nucleophile used. This process goes through a non-isolable intermediate to yield the final product, this compound (2).[5]
Protocol 2: From 3-Formylchromone Oximes
An alternative route involves the use of 3-formylchromone oximes.
-
Starting Material: 3-Formylchromone oxime (4), which is prepared by reacting 3-formylchromone with hydroxylamine.[5]
-
Reagents: Ammonium hydroxide or sodium hydroxide solution in ethanol.[5]
-
Procedure: The 3-formylchromone oxime is treated with a base like ammonium hydroxide or sodium hydroxide in an ethanol solution. This reaction facilitates the conversion to this compound.[5]
Protocol 3: From Self-Condensation Induced by Ethylenediamine
A specific synthesis involves the reaction of a carbonitrile precursor with ethylenediamine.[5]
-
Starting Material: 3-Cyanochromone (1)
-
Reagents: Ethylenediamine, acid for hydrolysis.
-
Procedure:
-
Reacting 3-cyanochromone with ethylenediamine in boiling ethanol (2:1 molar ratio) for a short duration (e.g., 10 minutes) induces self-condensation, leading to the formation of a bis-chromeno[2,3-b:2',3'-f]diazocine intermediate (6).[5]
-
The resulting intermediate (6) is then subjected to acidic hydrolysis to afford this compound (2).[5]
-
The diagram below illustrates a generalized synthesis workflow.
Chemical Reactivity and Applications
This compound is a versatile precursor for synthesizing a variety of annulated and substituted chromones, many of which exhibit significant biological activity.[5] Its amino and formyl groups provide reactive sites for condensation and cyclization reactions.
Key Reactions:
-
Condensation Reactions: It readily undergoes condensation with various nucleophiles. For example, it reacts with (R)-2-amino-2-phenylethanol to produce a Schiff base ligand capable of forming complexes with metals like Cu(II) and Zn(II).
-
Friedländer Annulation: As a good precursor, it participates in Friedländer condensation reactions with compounds containing active methylene groups to yield a variety of annulated chromones, such as chromeno[2,3-b]pyridines.[5]
Applications in Synthesis:
This compound is a key starting material for the preparation of diverse heterocyclic structures with potential pharmacological value.
| Derivative Class | Application / Activity Noted | Reference(s) |
| Chiral Schiff Base Ligands | Formation of metal complexes (Cu(II), Zn(II)) | |
| Hydrazone Derivatives | Synthesis of heterocyclic Schiff bases | |
| Chromeno[2,3-b]pyrrole-2-carboxamides | Synthetic intermediate | |
| Thioxo-dihydro-thiadiazine derivatives | Synthetic intermediate | |
| Pyrano[3,2-c]quinolone derivatives | Synthetic intermediate |
The following diagram illustrates the role of this compound as a synthetic precursor.
Biological and Pharmacological Significance
While direct and extensive studies on the signaling pathways of this compound are not widely published, the broader class of chromone derivatives is of significant interest in medicinal chemistry due to a wide range of pharmacological activities.[5][6]
-
Antimicrobial and Antifungal Activity: Derivatives synthesized from this compound, particularly certain Schiff bases and hydrazones, have been investigated for their antimicrobial properties. The chromene scaffold is recognized for its potential as an antifungal agent, with some derivatives showing promise as inhibitors of enzymes like lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell growth.[7]
-
Anticancer Activity: The chromone moiety is a pharmacophore present in many molecules with anticancer effects.[5][7] Some 3-formylchromone derivatives have demonstrated tumor cell-specific cytotoxicity.[8] They are also explored as potential topoisomerase inhibitors.[6]
-
Anti-inflammatory and Enzyme Inhibition: Chromones are known to have anti-inflammatory properties.[5] Specific derivatives of 3-formylchromone have shown potent inhibitory activity against enzymes like urease.[8] Recent in silico studies have also pointed to their potential as inhibitors of aldehyde oxidase and insulin-degrading enzyme (IDE), suggesting applications in managing diabetes.[6]
-
Other Activities: The chromone class of compounds has been associated with a wide spectrum of biological activities, including antiviral, antioxidant, neuroprotective, and anti-HIV effects.[5][6][8]
The versatility of this compound makes it a valuable scaffold for the development of new therapeutic agents targeting a range of diseases. Further research into its specific derivatives is likely to uncover novel mechanisms and applications in drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 2-Aminochromone-3-carboxaldehyde | C10H7NO3 | CID 735928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing [mdpi.com]
- 8. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Amino-3-formylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-formylchromone (also known as 2-amino-4-oxo-4H-chromene-3-carbaldehyde). The information presented herein is essential for the identification, characterization, and quality control of this important heterocyclic compound, which serves as a versatile building block in medicinal chemistry and materials science. This document compiles available spectroscopic data from various sources and presents it in a structured format for ease of reference and comparison.
Compound Information
| IUPAC Name | 2-amino-4-oxo-4H-chromene-3-carbaldehyde |
| Synonyms | This compound |
| CAS Number | 61424-76-8[1] |
| Molecular Formula | C₁₀H₇NO₃[1] |
| Molecular Weight | 189.17 g/mol [1] |
| Appearance | Light yellow to yellow to orange powder/crystal[2] |
| Melting Point | 249 °C (decomposes) |
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 2-Amino-6-chloro-3-formylchromone [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available in a quantitative format |
Table 2: ¹³C NMR Spectroscopic Data of 2-Amino-6-chloro-3-formylchromone [3]
| Chemical Shift (δ, ppm) | Assignment |
| Data not available in a quantitative format |
Note: The actual spectra for the 6-chloro derivative are available on SpectraBase for registered users.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific peak data not available in a quantitative format | N-H stretching (amine) | |
| C=O stretching (aldehyde) | ||
| C=O stretching (ketone) | ||
| C=C stretching (aromatic) | ||
| C-N stretching | ||
| C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 189.17 | Data not available | [M]⁺ (Molecular Ion) |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, the following are general methodologies typically employed for compounds of this class.
NMR Spectroscopy
NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).
IR Spectroscopy
The IR spectrum is commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are acquired using a mass spectrometer, often with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the instrument. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a summary of the available spectroscopic data for this compound. While a complete and publicly available dataset with full assignments is currently limited, the information provided serves as a valuable resource for researchers working with this compound. It is recommended that researchers acquire their own analytical data for definitive identification and characterization. The provided general experimental protocols and logical workflow can guide these efforts.
References
The Advent and Scientific Journey of 2-Amino-3-formylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-formylchromone, a key heterocyclic scaffold, has emerged as a versatile building block in synthetic organic chemistry and a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. Furthermore, it delves into its diverse biological activities, supported by available quantitative data, and elucidates a key signaling pathway modulated by its precursor, 3-formylchromone. This document aims to serve as an in-depth resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.
Introduction and Historical Context
The chromone core, a benzopyran-4-one ring system, is a prevalent motif in a plethora of natural products and pharmacologically active compounds. The introduction of an amino group at the 2-position and a formyl group at the 3-position gives rise to this compound, a highly reactive and versatile intermediate. While a singular "discovery" paper for this compound is not readily identifiable, its history is intrinsically linked to the broader exploration of chromone chemistry. The development of synthetic routes to its precursor, 3-formylchromone, was a pivotal step. A key breakthrough in this area was the application of the Vilsmeier-Haack reaction to 2-hydroxyacetophenones, providing a straightforward method for the synthesis of 3-formylchromones.[1][2] Subsequently, methods were developed to introduce the 2-amino group, primarily through the reaction of nucleophiles with 3-substituted chromones like chromone-3-carbonitriles.[3] This progression of synthetic strategies has solidified the importance of this compound as a readily accessible scaffold for the generation of diverse heterocyclic libraries with potential therapeutic applications.
Synthetic Methodologies
The synthesis of this compound is typically achieved through a two-step process: the formation of a 3-formylchromone intermediate, followed by the introduction of the 2-amino group.
Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of activated aromatic and heterocyclic compounds.[4] In the context of 3-formylchromone synthesis, 2-hydroxyacetophenone is treated with the Vilsmeier reagent, which is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][5]
Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Formylchromone [1][2][5]
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place 6.0 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-water bath. To this, slowly add 2.0 mL (0.025 mol) of phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with 2-Hydroxyacetophenone: Dissolve 0.01 mol of the desired 2-hydroxyacetophenone in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C with vigorous stirring.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (approximately 100-200 g) with constant stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a pH of 7 is reached.
-
Product Collection and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude 3-formylchromone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
Logical Workflow for Vilsmeier-Haack Synthesis
Caption: General workflow for the synthesis of 3-formylchromone.
Synthesis of this compound
The introduction of the 2-amino group can be achieved through various synthetic routes, with the most common starting from chromone-3-carbonitriles.[3]
Experimental Protocol: Synthesis from Chromone-3-carbonitrile [3]
-
Reaction Setup: In a round-bottom flask, dissolve chromone-3-carbonitrile (1 mmol) in a suitable solvent such as aqueous ethanol or aqueous DMF.
-
Addition of Amine: To the solution, add an amine source like n-propylamine or concentrated ammonia.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period. The progress of the reaction is monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.
Another reported method involves the hydrolysis of an intermediate formed from the reaction of chromone-3-carbonitrile with ethylenediamine.[3]
Biological Activities and Quantitative Data
Chromone derivatives are known to exhibit a wide spectrum of biological activities.[3] While specific quantitative data for this compound is not extensively reported in readily available literature, the activities of its precursor, 3-formylchromone, and its derivatives provide valuable insights into its potential pharmacological profile.
Anticancer Activity
3-Formylchromone has been shown to possess anticancer properties. It has been reported to counteract the STAT3 signaling pathway in hepatocellular carcinoma by elevating the expression of SHP-2 (Src homology region 2 domain-containing phosphatase-2).[6] This leads to the downregulation of STAT3 phosphorylation and its nuclear translocation, ultimately inhibiting tumor growth and metastasis.[6]
Table 1: Anticancer Activity of Selected Chromone Derivatives (Illustrative)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6,8-Dichloro-3-formylchromone | Human tumor cell lines | Not specified | [7] |
| 6,8-Dibromo-3-formylchromone | Human tumor cell lines | Not specified | [7] |
| Phosphinoyl-functionalized 3-(amino)methylene chromanones | HL60 (human promyelocytic leukemia) | Modest activity | [8] |
Note: The table provides illustrative data on related compounds due to the limited specific IC₅₀ values for this compound in the reviewed literature.
Antimicrobial and Antifungal Activity
Derivatives of this compound are utilized in the synthesis of heterocyclic Schiff's bases which have shown antimicrobial activity.[9] Formylchromones are considered structural analogues of quinolone antibiotics.[10]
Table 2: Antimicrobial Activity of a 3-Formylchromone Derivative (Illustrative)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6,8-Dichloro-3-formylchromone | Helicobacter pylori | Comparable to metronidazole | [7] |
Note: This table illustrates the antimicrobial potential of a related compound.
Anti-inflammatory Activity
Several 3-formylchromone derivatives have demonstrated promising anti-inflammatory activities in both in vitro and in vivo models.[11]
Signaling Pathway Modulation
As mentioned, 3-formylchromone has been identified as an inhibitor of the STAT3 signaling pathway in hepatocellular carcinoma.[6] This pathway is crucial for tumor cell proliferation, survival, and metastasis. The proposed mechanism involves the upregulation of SHP-2 phosphatase, which in turn dephosphorylates and inactivates STAT3 and its upstream kinases, JAK1 and JAK2.[6]
STAT3 Signaling Pathway Inhibition by 3-Formylchromone
Caption: Inhibition of the STAT3 signaling pathway by 3-formylchromone.
Conclusion
This compound stands as a testament to the enduring importance of heterocyclic chemistry in the pursuit of novel therapeutic agents. Its straightforward synthesis, coupled with the diverse reactivity of its functional groups, has established it as a valuable platform for the development of complex molecular architectures. The demonstrated biological activities of its derivatives, particularly in the realms of oncology and infectious diseases, underscore the significant potential that lies within this scaffold. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its synthetic origins to its biological implications. It is anticipated that continued research into this versatile molecule will unlock new avenues for drug discovery and development, further solidifying its place in the medicinal chemist's toolkit.
References
- 1. sciforum.net [sciforum.net]
- 2. asianpubs.org [asianpubs.org]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-氨基-3-甲酰色酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Antimicrobial activity of formylchromones: detection by a micro-scale method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential biological activities of 2-Amino-3-formylchromone derivatives
An In-depth Technical Guide on the Potential Biological Activities of 2-Amino-3-formylchromone Derivatives
Introduction
The chromone scaffold, a benzopyran-4-one structure, is a privileged motif in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2][3][4][5] The introduction of an amino group at the C-2 position and a formyl group at the C-3 position creates the this compound framework. This versatile precursor serves as a building block for the synthesis of a diverse library of heterocyclic compounds through reactions with various nucleophiles.[6] Derivatives of this compound have garnered significant attention from researchers due to their promising biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects. This guide provides a comprehensive overview of these activities, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows for researchers, scientists, and drug development professionals.
Anticancer Activity
Derivatives of 3-formylchromone have demonstrated significant cytotoxic effects against various human tumor cell lines.[1][2][7] Studies have shown that these compounds can induce apoptosis and arrest the cell cycle in cancer cells, highlighting their potential as novel anticancer agents.[8]
Data Presentation: Anticancer Activity
The in vitro cytotoxic activity of various chromone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(Substituted Amino)chromone (6c) | HCT116 (Colon) | 4.92 | [9] |
| 3-(Substituted Amino)chromone (6f) | HCT116 (Colon) | 12.59 | [9] |
| 3-(Substituted Amino)chromone (6i) | HCT116 (Colon) | 7.34 | [9] |
| N-benzyl derivative of 6-aminoflavone (9f) | MCF-7 (Breast) | 9.35 | [8] |
| N-benzyl derivative of 6-aminoflavone (9g) | MCF-7 (Breast) | 9.58 | [8] |
| 2-pyridone derivative (10k) | SW480 (Colon) | 0.21 | [9] |
| 2-pyridone derivative (10k) | HeLa (Cervical) | 0.54 | [9] |
| 2-pyridone derivative (10k) | A549 (Lung) | 0.86 | [9] |
| Chromone-2-aminothiazole (5i) | HL-60 (Leukemia) | 0.25 | [10] |
| [Ag(fcbh)(PPh3)] complex | MDA-MB231 (Breast) | 1.0 | [11] |
| [Ag(fcbh)(PPh3)] complex | OVCAR-8 (Ovarian) | 0.87 | [11] |
Mechanism of Action: Topoisomerase II Inhibition
One of the key mechanisms underlying the anticancer activity of certain 3-formylchromone derivatives is the inhibition of human DNA topoisomerase IIα (hTopo-IIα).[8] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Caption: Mechanism of anticancer action via Topoisomerase II inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Antimicrobial and Antifungal Activity
Chromone derivatives have shown considerable efficacy against various pathogenic microbes, including bacteria and fungi. Their mode of action often involves disrupting cell membrane integrity or inhibiting essential cellular processes.[12] Halogenated formylchromones, in particular, have been identified as potent antibacterial and antibiofilm agents.[12]
Data Presentation: Antimicrobial and Antifungal Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-Bromo-3-formylchromone (6B3FC) | Vibrio parahaemolyticus | 20 | [12] |
| 6-Chloro-3-formylchromone (6C3FC) | Vibrio parahaemolyticus | 20 | [12] |
| 6-Bromo-3-formylchromone (6B3FC) | Vibrio harveyi | 20 | [12] |
| 6-Chloro-3-formylchromone (6C3FC) | Vibrio harveyi | 20 | [12] |
| 6-Bromochromone-3-carbonitrile | Candida albicans | 5 | [13] |
| Chromone-3-carbonitrile derivative | Candida albicans | 5 - 50 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[12][14]
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Vibrio parahaemolyticus) is prepared in a suitable broth medium.[14]
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.[14]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.[14]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antioxidant Activity
Certain chromone derivatives act as potent antioxidants by scavenging free radicals.[15][16] This activity is crucial for combating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity is often influenced by the nature and position of substituents on the chromone ring.[15] For instance, electron-withdrawing groups at the C-6 position can enhance radical scavenging activity.[15]
Data Presentation: Antioxidant Activity
The antioxidant potential is often measured by the compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).
| Assay | Compound Class/Derivative | Activity | Reference |
| DPPH Scavenging | Semicarbazone of 2-anilino-3-formylchromone | Comparable to Ascorbic Acid | [15] |
| FRAP | DMAF (a chromone derivative) | Significantly increased vs. Coumarin | [16] |
| ABTS+ Scavenging | Various chromone derivatives | Varied, some similar to Trolox | [16] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the DPPH radical.[15]
-
Solution Preparation: A stock solution of the test compound is prepared, typically in DMSO or methanol. A fresh solution of DPPH in methanol (e.g., 0.1 mM) is also prepared.[15]
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound solution. A control containing only DPPH and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance (decolorization from purple to yellow).[15]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
Caption: Principle of the DPPH radical scavenging assay.
Enzyme Inhibition Activity
This compound derivatives have been investigated as inhibitors of various enzymes, playing a role in their therapeutic potential.
Protein Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[17][18] Certain chromone derivatives have been designed as potent inhibitors of specific kinases, such as Protein Kinase CK2, which is a target for anticancer drug discovery.[10]
-
Compound 5i , a chromone-2-aminothiazole derivative, was identified as a highly effective CK2 inhibitor with an IC₅₀ of 0.08 µM.[10] This inhibition was shown to suppress downstream signaling pathways, including the α-catenin/Akt and PARP/Survivin pathways, leading to apoptosis in HL-60 tumor cells.[10]
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea. It is a key virulence factor for bacteria like Helicobacter pylori. Inhibition of urease is a therapeutic strategy against infections caused by such pathogens.
-
6,8-Dichloro-3-formylchromone (FC10) and 6,8-dibromo-3-formylchromone (FC11) showed potent inhibitory activity against jack bean urease.[1][7]
Data Presentation: Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Chromone-2-aminothiazole (5i) | Protein Kinase CK2 | 0.08 | [10] |
| Topoisomerase II Inhibitor (9f) | Topoisomerase II | 12.11 | [8] |
| 6,8-Dichloro-3-formylchromone (FC10) | Jack Bean Urease | Potent (qualitative) | [1][7] |
| 6,8-Dibromo-3-formylchromone (FC11) | Jack Bean Urease | Potent (qualitative) | [1][7] |
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagents: Prepare a buffer solution, a solution of the enzyme (e.g., Protein Kinase CK2), a solution of the substrate (e.g., a specific peptide for CK2), and ATP (for kinases).
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (inhibitor).
-
Reaction Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the inhibitor. Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.
-
Stop Reaction & Detect: Stop the reaction and measure the product formation. For kinase assays, this often involves measuring the amount of phosphorylated substrate, for example, using a radiometric γ³³P-ATP assay or an antibody-based detection method (ELISA).[17]
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
Caption: General mechanism of competitive enzyme inhibition.
Conclusion
Derivatives of this compound represent a promising class of compounds with a remarkable spectrum of biological activities. The core structure provides a versatile platform for synthetic modification, allowing for the fine-tuning of pharmacological properties. The significant in vitro efficacy demonstrated in anticancer, antimicrobial, antioxidant, and enzyme inhibition assays underscores the therapeutic potential of this scaffold. Further research, including in vivo studies and exploration of structure-activity relationships, is warranted to develop these derivatives into lead compounds for novel drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 97 61424-76-8 [sigmaaldrich.com]
- 7. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and anticancer activity of 3-formylchromone benzoylhydrazone metal complexes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of formylchromones: detection by a micro-scale method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-conferences.org [bio-conferences.org]
- 16. mdpi.com [mdpi.com]
- 17. Research towards selective inhibition of the CLK3 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Reactivity of 2-Amino-3-formylchromone: A Versatile Scaffold for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-formylchromone is a privileged heterocyclic scaffold possessing two key reactive functionalities: a nucleophilic amino group and an electrophilic formyl group. This unique arrangement allows for a diverse array of chemical transformations, making it a valuable building block in the synthesis of complex heterocyclic systems, many of which exhibit significant biological activity. This technical guide provides an in-depth analysis of the reactivity of the amino and formyl groups in this compound, complete with detailed experimental protocols, tabulated quantitative data, and mechanistic visualizations to serve as a comprehensive resource for researchers in medicinal chemistry and organic synthesis.
Introduction
The chromone nucleus is a common motif in natural products and pharmacologically active compounds. The strategic placement of an amino group at the 2-position and a formyl group at the 3-position of the chromone ring system in this compound creates a molecule with a rich and varied chemical reactivity. The enamine-like character of the 2-amino group, conjugated with the chromone carbonyl, and the electrophilicity of the 3-formyl group allow for selective and sequential reactions, providing access to a wide range of fused and decorated heterocyclic structures. This guide will systematically explore the key reactions of each functional group, providing practical experimental details and summarizing important reaction data.
Physicochemical and Spectroscopic Properties of this compound
A thorough understanding of the physicochemical and spectroscopic properties of the starting material is crucial for reaction monitoring and product characterization.
| Property | Value |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Appearance | Light yellow to yellow to orange powder/crystal |
| Melting Point | 249 °C (decomposes) |
| CAS Number | 61424-76-8 |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks are observed for the N-H stretching of the primary amine, the C=O stretching of the chromone carbonyl and the formyl group, and C=C stretching of the aromatic ring.[1][2][3] A representative FTIR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[1][2]
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed information about the structure. The proton NMR spectrum for a related compound, 2-amino-6-chloro-3-formylchromone, shows distinct signals for the aromatic protons, the amino protons, and the aldehydic proton.[4] Similarly, the ¹³C NMR spectrum reveals the chemical shifts for all ten carbon atoms in the molecule.[4]
Reactivity of the 2-Amino Group
The primary amino group at the C2 position is a versatile nucleophile, readily participating in condensation and cyclization reactions.
Schiff Base Formation
The amino group undergoes classical condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by a few drops of acid, such as glacial acetic acid, and are often carried out in a refluxing alcoholic solvent.[5]
Caption: General scheme for Schiff base formation.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base.
Friedländer Annulation for the Synthesis of Chromeno[2,3-b]pyridines
The combination of the ortho-aminoaryl aldehyde moiety within the this compound structure makes it an ideal substrate for the Friedländer annulation. This reaction involves the condensation with a compound containing an α-methylene group adjacent to a carbonyl functionality, leading to the formation of fused pyridine rings.
Caption: Friedländer annulation of this compound.
This reaction is typically catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like absolute ethanol under reflux conditions. A variety of active methylene compounds can be employed, leading to a diverse range of substituted chromeno[2,3-b]pyridines.
| Active Methylene Compound | Product | Yield (%) |
| Acetylacetone | 2-Acetyl-3-methyl-5H-chromeno[2,3-b]pyridin-5-one | Good |
| Ethyl Acetoacetate | 3-Acetyl-2-hydroxy-5H-chromeno[2,3-b]pyridin-5-one | Good |
| Malononitrile | 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | Good |
| 2-Acetylthiophene | 2-(Thiophen-2-yl)-5H-chromeno[2,3-b]pyridin-5-one | 32-55 |
| 3-Acetylpyridine | 2-(Pyridin-3-yl)-5H-chromeno[2,3-b]pyridin-5-one | 32-55 |
| 4-Chloroacetophenone | 2-(4-Chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one | 32-55 |
Experimental Protocol: Synthesis of Chromeno[2,3-b]pyridines via Friedländer Annulation
-
To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add the active methylene compound (1 mmol).
-
Add a catalytic amount of DBU (2-3 drops).
-
Reflux the reaction mixture for the appropriate time (typically 2-6 hours), monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure chromeno[2,3-b]pyridine derivative.
Reactivity of the 3-Formyl Group
The formyl group at the C3 position is a key electrophilic center, participating in a variety of nucleophilic addition and condensation reactions.
Knoevenagel Condensation
The formyl group readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst. This reaction is a powerful tool for C-C bond formation and the introduction of diverse functionalities at the 3-position.
Caption: Knoevenagel condensation of this compound.
Commonly used active methylene compounds include malononitrile, ethyl cyanoacetate, and barbituric acid derivatives. The reaction is typically catalyzed by weak bases like piperidine or ammonium acetate.
| Active Methylene Compound | Catalyst | Yield (%) |
| Malononitrile | Ammonium Acetate | Excellent |
| Ethyl Cyanoacetate | Piperidine | Good |
| Barbituric Acid | Piperidine | 94 |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1 equivalent) in ethanol.
-
Add a catalytic amount of a suitable base (e.g., piperidine or ammonium acetate).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the product often precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
If necessary, purify the product by recrystallization.
Multi-component Reactions
This compound is an excellent substrate for multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants. These reactions are highly efficient and contribute to the principles of green chemistry. For instance, a three-component reaction between this compound, an active methylene compound, and a primary amine can lead to the formation of highly substituted pyridines.
Caption: A generalized workflow for a multi-component reaction.
Experimental Protocol: Example of a Three-Component Reaction
-
Combine this compound (1 mmol), malononitrile (1 mmol), and a primary amine (e.g., aniline, 1 mmol) in ethanol (15 mL) in a flask.
-
Add a catalytic amount of a base such as piperidine.
-
Stir the mixture at room temperature or reflux as required, monitoring by TLC.
-
Upon completion, cool the reaction mixture.
-
Isolate the product by filtration and wash with a suitable solvent.
-
Purify the product by recrystallization.
Conclusion
This compound is a highly versatile and reactive molecule that serves as a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The distinct and predictable reactivity of its amino and formyl groups allows for the strategic construction of complex molecular architectures with potential applications in drug discovery and materials science. The experimental protocols and data summarized in this guide are intended to facilitate the exploration of this remarkable scaffold and inspire the development of novel synthetic methodologies.
References
The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 3-Formylchromones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] A significant application of this reaction is the efficient, one-step synthesis of 3-formylchromones, also known as 4-oxo-4H-1-benzopyran-3-carboxaldehydes, from substituted 2'-hydroxyacetophenones.[1][2] 3-Formylchromones are valuable synthetic intermediates, serving as precursors to a wide array of heterocyclic systems.[1][3] The chromone scaffold itself is of great interest in medicinal chemistry due to the diverse and potent biological activities of its derivatives, including anti-inflammatory, antimicrobial, and antitumor properties.[1][4][5] This guide provides an in-depth overview of the Vilsmeier-Haack reaction for the synthesis of 3-formylchromones, including its mechanism, experimental protocols, and quantitative data.
Reaction Mechanism
The synthesis of 3-formylchromones via the Vilsmeier-Haack reaction proceeds through a double formylation of a 2'-hydroxyacetophenone, followed by an intramolecular cyclization and subsequent dehydration.[2] The key electrophilic species, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][6]
The reaction can be broken down into the following key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[2][6]
-
Electrophilic Attack: The electron-rich aromatic ring of the 2'-hydroxyacetophenone attacks the Vilsmeier reagent.[2]
-
Double Formylation: The reaction proceeds via a double formylation mechanism.
-
Cyclization and Dehydration: An intramolecular cyclization followed by dehydration yields the final 3-formylchromone product.[2]
A diagrammatic representation of the reaction mechanism is provided below:
Caption: Reaction mechanism for 3-formylchromone synthesis.
Quantitative Data: Synthesis of Substituted 3-Formylchromones
The Vilsmeier-Haack reaction is highly versatile and has been successfully applied to a range of substituted 2'-hydroxyacetophenones, consistently producing good to excellent yields, often in the range of 80-90%.[1][4][7] The following table summarizes the yields of various substituted 3-formylchromones synthesized via this method.
| Entry | Substituent(s) on 2'-Hydroxyacetophenone | Product | Yield (%) |
| 1 | Unsubstituted | 3-Formylchromone | - |
| 2 | 5-Chloro | 6-Chloro-3-formylchromone | 71 |
| 3 | 3-Nitro-5-chloro | 6-Chloro-8-nitro-3-formylchromone | 71 |
| 4 | 5-Bromo | 6-Bromo-3-formylchromone | 72 |
| 5 | 3-Nitro-5-bromo | 6-Bromo-8-nitro-3-formylchromone | 70 |
| 6 | 5-Methyl | 6-Methyl-3-formylchromone | 75 |
| 7 | 3-Nitro-5-methyl | 6-Methyl-8-nitro-3-formylchromone | 72 |
| 8 | 3,5-Dichloro | 6,8-Dichloro-3-formylchromone | 73 |
| 9 | 3,5-Dibromo | 6,8-Dibromo-3-formylchromone | 72 |
| 10 | 4-Chloro | 7-Chloro-3-formylchromone | 70 |
| 11 | 4-Bromo | 7-Bromo-3-formylchromone | 71 |
| 12 | 4-Methyl | 7-Methyl-3-formylchromone | 74 |
| 13 | 4-Hydroxy | 7-Hydroxy-3-formylchromone | 73 |
| 14 | 4-Hydroxy-3-bromo | 7-Hydroxy-8-bromo-3-formylchromone | 74 |
Data sourced from Nandgaonkar and Ingle (2005).[8]
Experimental Protocols
The following are generalized and specific experimental protocols for the synthesis of 3-formylchromones using the Vilsmeier-Haack reaction.
General Experimental Protocol
This protocol is a generalized procedure for the synthesis of substituted 3-formylchromones.[1]
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the resulting mixture at a slightly elevated temperature (~50°C) for 1 hour to ensure complete formation of the Vilsmeier reagent.[1][7]
2. Reaction with Substrate:
-
To the freshly prepared Vilsmeier reagent, add the substituted 2'-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF.[1] The addition should be done portion-wise or dropwise with vigorous stirring.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[1]
3. Workup and Isolation:
-
Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex.[1] A solid precipitate will form.
-
Continue stirring for approximately 1-2 hours.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.[1]
4. Purification:
-
Dry the crude solid product.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure substituted 3-formylchromone.[1][8]
-
Characterize the final product using appropriate analytical techniques (e.g., M.P., IR, NMR).[1]
Specific Experimental Protocol for 6-Chloro-8-nitro-3-formylchromone
This protocol is for the synthesis of 6-chloro-8-nitro-3-formylchromone from 2'-hydroxy-3'-nitro-5'-chloroacetophenone.[8]
-
Dimethylformamide (6.0 mL) was cooled in an ice-water bath.
-
2'-Hydroxy-3'-nitro-5'-chloroacetophenone (2.15 g, 0.01 mol) was added with vigorous stirring.[8]
-
Phosphorus oxychloride (2.0 mL, 0.025 mol) was slowly added to the mixture.[8]
-
The resulting thick, pink-colored mass was kept at room temperature overnight.[8]
-
The reaction mixture was then decomposed by pouring it into cold water.[8]
-
The solid obtained was collected and crystallized from ethanol.
-
Yield: 71%
-
Melting Point: 108°C[8]
Experimental Workflow and Logical Relationships
The synthesis of 3-formylchromones and their subsequent application in drug discovery can be visualized as a logical workflow. The initial synthesis produces the core scaffold, which can then be screened for various biological activities.
Caption: General workflow from synthesis to biological screening.
Biological Significance of 3-Formylchromones
3-Formylchromone derivatives have been investigated for a range of biological activities. For instance, various substituted 3-formylchromones have demonstrated moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[8][9] Furthermore, certain derivatives have shown tumor cell-specific cytotoxicity and inhibitory activity against enzymes like urease.[4][5] For example, 6,8-dichloro-3-formylchromone has exhibited anti-Helicobacter pylori activity comparable to metronidazole and potent urease inhibition.[4][5] This highlights the potential of the 3-formylchromone scaffold as a starting point for the development of new therapeutic agents.
Caption: Biological activities of 3-formylchromone derivatives.
Conclusion
The Vilsmeier-Haack reaction provides a highly efficient and versatile route for the synthesis of 3-formylchromones from readily available 2'-hydroxyacetophenones. The reaction proceeds in high yields and is amenable to a wide range of substituents on the aromatic ring. The resulting 3-formylchromones are not only valuable synthetic intermediates but also possess a range of interesting biological activities, making them attractive scaffolds for drug discovery and development. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in the fields of organic synthesis and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. sciforum.net [sciforum.net]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
A Technical Guide to the Synthesis of 2-Amino-3-formylchromone: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 2-Amino-3-formylchromone, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details the key starting materials, experimental protocols, and reaction mechanisms, with a focus on providing actionable data for laboratory applications.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through two well-established pathways:
-
The Vilsmeier-Haack Reaction: This is the most direct and widely employed method for the synthesis of the precursor, 3-formylchromone, from readily available 2-hydroxyacetophenones. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This method is lauded for its high efficiency and good to excellent yields, often in the range of 80-90%.[1]
-
From Chromone-3-carbonitriles: this compound can be synthesized from chromone-3-carbonitrile precursors through their reactions with various nucleophilic reagents.[2] This route offers an alternative pathway to the target molecule.
This guide will focus on the Vilsmeier-Haack approach due to its prevalence and efficiency.
Starting Materials for 3-Formylchromone Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is versatile and applicable to a wide array of substituted 2-hydroxyacetophenones, allowing for the generation of a diverse library of 3-formylchromone derivatives.
| Starting Material (Substituted 2-Hydroxyacetophenone) | Product (Substituted 3-Formylchromone) | Yield (%) | Reference |
| 2-Hydroxy-3-nitro-5-chloroacetophenone | 6-Chloro-8-nitro-3-formylchromone | 71 | [3] |
| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-3-formylchromone | 71 | [3] |
| 2-Hydroxy-3-bromo-5-chloroacetophenone | 6-Chloro-8-bromo-3-formylchromone | 65 | [3] |
| 2-Hydroxy-5-methylacetophenone | 6-Methyl-3-formylchromone | 73 | [3] |
| 2-Hydroxy-3-nitro-5-methylacetophenone | 6-Methyl-8-nitro-3-formylchromone | 69 | [3] |
| 2-Hydroxy-3-bromo-5-methylacetophenone | 6-Methyl-8-bromo-3-formylchromone | 66 | [3] |
| 2-Hydroxy-5-nitroacetophenone | 6-Nitro-3-formylchromone | 70 | [3] |
| 2-Hydroxy-3,5-dinitroacetophenone | 6,8-Dinitro-3-formylchromone | 68 | [3] |
| 2,4-Dihydroxyacetophenone | 7-Hydroxy-3-formylchromone | 72 | [3] |
| 2,4-Dihydroxy-3-bromoacetophenone | 7-Hydroxy-8-bromo-3-formylchromone | 74 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Substituted 3-Formylchromones via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on established methods.[1][3]
1. Reagent Preparation (Vilsmeier Reagent):
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the resulting mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[1]
2. Reaction with Substrate:
-
To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF. The addition should be done portion-wise or dropwise with vigorous stirring.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[3]
3. Workup and Isolation:
-
Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex. A solid precipitate will form.
-
Continue stirring for approximately 1-2 hours.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
4. Purification:
-
Dry the crude solid product.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure substituted 3-formylchromone.[3]
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, NMR).
Protocol 2: Synthesis of this compound from Chromone-3-carbonitrile
Chromone-3-carbonitriles are important substrates for the synthesis of 2-aminochromone-3-carboxaldehydes through their reactions with a variety of nucleophilic reagents.[2] For instance, the reaction of chromone-3-carbonitrile with ethylenediamine in boiling ethanol can yield this compound.[2]
A more general approach involves the treatment of chromone-3-carbonitriles with reagents such as aqueous sodium hydroxide, which proceeds through a non-isolable intermediate.[2]
Reaction Mechanisms and Workflows
The synthesis of this compound is a multi-step process, with the Vilsmeier-Haack reaction being a critical transformation.
Caption: Synthetic workflow for this compound.
The mechanism of the Vilsmeier-Haack reaction for the formation of 3-formylchromone from 2-hydroxyacetophenone involves a double formylation, followed by intramolecular cyclization and dehydration.
Caption: Vilsmeier-Haack reaction mechanism for 3-formylchromone synthesis.
References
Theoretical Insights into the Molecular Structure of 2-Amino-3-formylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-formylchromone is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the chromone core, an amino group at the 2-position, and a formyl group at the 3-position, make it a versatile scaffold for the synthesis of various bioactive molecules. Theoretical studies, particularly those employing quantum chemical methods, have been instrumental in elucidating the detailed molecular structure, electronic properties, and reactivity of this compound and its derivatives. This technical guide provides an in-depth overview of the theoretical studies on the structure of this compound, presenting key quantitative data, detailing experimental protocols, and visualizing the computational workflows.
Molecular Structure and Geometry
Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to determine the optimized geometry of this compound. The B3LYP functional, combined with various basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p), has been a common choice for these studies.[1] These calculations provide valuable information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric properties.
Tabulated Structural Parameters
The following tables summarize the calculated geometrical parameters for this compound and its derivatives from various theoretical studies. It is important to note that the exact values can vary depending on the level of theory and basis set used in the calculations.
Table 1: Selected Bond Lengths (Å) of 2-Amino-6-bromo-3-formylchromone [2]
| Bond | B3LYP/6-311++G(d,p) |
| C2-N19 | 1.35 |
| C3-C12 | 1.42 |
| C12-C16 | 1.48 |
| C16-O17 | 1.22 |
Table 2: Selected Bond Angles (°) of 2-Amino-6-bromo-3-formylchromone [2]
| Angle | B3LYP/6-311++G(d,p) |
| N19-C2-C3 | 121.5 |
| C2-C3-C12 | 120.8 |
| C3-C12-C16 | 120.1 |
| O17-C16-C12 | 124.2 |
Electronic Properties
The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are critical for predicting its reactivity and intermolecular interactions.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electron-donating and accepting abilities, respectively. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity.
Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap [1]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-formyl chromone derivatives (general range) | - | - | Varies |
Note: Specific values for the parent this compound were not explicitly found in the provided search results, but studies on derivatives indicate these calculations are common.
Experimental Protocols: Computational Methods
The theoretical studies on this compound predominantly utilize quantum chemical calculations. A typical computational workflow is outlined below.
Geometry Optimization and Frequency Calculations
-
Initial Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.
-
Computational Method Selection: Density Functional Theory (DFT) is a widely used method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.[1][2]
-
Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. Common basis sets for this type of molecule include Pople-style basis sets like 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p). The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure.[1][2]
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable, equilibrium geometry. This is typically performed without any symmetry constraints.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).[2]
Natural Bond Orbital (NBO) Analysis
NBO analysis is often performed to study intramolecular bonding, interactions between bonds, and the delocalization of electron density.[2] This analysis provides insights into charge transfer within the molecule.
Molecular Electrostatic Potential (MEP)
The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3]
Visualizations
Computational Workflow for Structural Analysis
Caption: A typical workflow for the theoretical analysis of molecular structure.
Logical Relationship of Key Theoretical Analyses
References
Methodological & Application
Synthesis and Applications of Schiff Bases Derived from 2-Amino-3-formylchromone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis and evaluation of Schiff bases derived from 2-Amino-3-formylchromone. This class of compounds has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry and materials science.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile compounds synthesized through the condensation of a primary amine with a carbonyl compound. When derived from this compound, these molecules incorporate the privileged chromone scaffold, a common motif in biologically active natural products and synthetic drugs. The resulting Schiff bases exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This document outlines the synthesis, characterization, and biological evaluation of these promising compounds.
Data Presentation: Biological Activities
The biological potential of Schiff bases derived from this compound and other aromatic aldehydes is highlighted by their potent antimicrobial and anticancer activities. The following tables summarize key quantitative data from various studies, providing a comparative overview of their efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Bases Against Various Microbial Strains
| Schiff Base Derivative (Parent Aldehyde & Amine) | Test Organism | MIC (µg/mL) | Reference |
| Benzaldehyde & p-Aminophenol | Escherichia coli | 62.5 | [1][2] |
| Benzaldehyde & p-Aminophenol | Staphylococcus aureus | 62.5 | [1][2] |
| Anisaldehyde & p-Aminophenol | Escherichia coli | 250 | [1][2] |
| 4-Nitrobenzaldehyde & p-Aminophenol | Escherichia coli | 250 | [1][2] |
| Cinnamaldehyde & p-Aminophenol | Escherichia coli | 62.5 | [1][2] |
| Benzaldehyde & p-Aminophenol | Candida albicans | 250 | [2] |
| Anisaldehyde & p-Aminophenol | Candida albicans | 62.5 | [2] |
| 4-Nitrobenzaldehyde & p-Aminophenol | Candida albicans | 125 | [2] |
| Cinnamaldehyde & p-Aminophenol | Candida albicans | 125 | [2] |
Table 2: IC50 Values of Schiff Bases Against Various Cancer Cell Lines
| Schiff Base Derivative (Parent Aldehyde & Amine) | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Oxo-quinoline-3-carbaldehyde & various amines | NCI-H460 (Lung Cancer) | 5.16 - 35.52 | [3] |
| Substituted 2-aminobenzothiazole & various benzaldehydes | HeLa (Cervical Cancer) | 2.517 (for SP16) | [4] |
| 5-(diethylamino)-2-hydroxybenzaldehyde & 2,6-diethylaniline | HeLa (Cervical Cancer) | in micromolar range | [5] |
| 5-(diethylamino)-2-hydroxybenzaldehyde & 2,6-diethylaniline | MCF-7 (Breast Cancer) | in micromolar range | [5] |
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted aniline, amino acid)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle heating and stirring. In a separate beaker, dissolve the primary amine (1 equivalent) in ethanol.
-
Reaction Mixture: Slowly add the ethanolic solution of the primary amine to the solution of this compound with continuous stirring.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-80°C) for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If necessary, the mixture can be cooled further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. Dry the purified Schiff base in a desiccator or a vacuum oven.
-
Characterization: Characterize the synthesized Schiff base using appropriate analytical techniques:
-
Infrared (IR) Spectroscopy: Look for the appearance of a characteristic imine (-C=N-) stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the aldehyde (-CHO) and primary amine (-NH₂) stretching bands of the starting materials.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the formation of the imine bond by the presence of a characteristic chemical shift for the azomethine proton (-CH=N-) in the ¹H NMR spectrum (typically around 8-9 ppm).[6] The ¹³C NMR spectrum should also show a signal for the imine carbon.
-
Mass Spectrometry (MS): Determine the molecular weight of the synthesized Schiff base to confirm its identity.
-
Protocol for In Vitro Antimicrobial Activity Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases using the broth microdilution method.
Materials:
-
Synthesized Schiff base compounds
-
Bacterial and/or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drug (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized Schiff bases and the standard drug in DMSO.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Visualizations
Synthesis Workflow
References
- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 2. mediresonline.org [mediresonline.org]
- 3. asianpubs.org [asianpubs.org]
- 4. ijper.org [ijper.org]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 7. scirp.org [scirp.org]
Application Notes and Protocols: 2-Amino-3-formylchromone in the Synthesis of Annulated Chromones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various annulated chromone systems utilizing 2-amino-3-formylchromone and its derivatives as key building blocks. These fused heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Introduction
This compound is a versatile precursor for the construction of a wide array of annulated chromone derivatives. The presence of an o-aminoaldehyde functionality within the chromone scaffold makes it an ideal substrate for cyclocondensation reactions, particularly the Friedländer annulation, as well as for various multi-component reactions. These reactions allow for the efficient, one-pot synthesis of complex heterocyclic systems, such as chromeno[2,3-b]pyridines, chromeno[2,3-d]pyrimidines, and pyrano[3,2-c]chromenes. The resulting annulated chromones are scaffolds with significant therapeutic potential, exhibiting a range of biological activities.
I. Synthesis of Chromeno[2,3-b]pyridines via Friedländer Annulation
The Friedländer annulation is a classical and efficient method for the synthesis of quinolines and their fused analogues. In the context of this compound, this reaction involves the condensation with a compound containing an active methylene group, followed by cyclodehydration to yield the corresponding chromeno[2,3-b]pyridine.
Reaction Workflow: Friedländer Annulation
Caption: Workflow for the Friedländer Annulation.
Quantitative Data
| Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |
| 2-Acetylthiophene | DBU / Ethanol | 32-55 | [1] |
| 3-Acetylpyridine | DBU / Ethanol | 32-55 | [1] |
| 4-Chloroacetophenone | DBU / Ethanol | 32-55 | [1] |
| Acetylacetone | DBU / Ethanol | Good | [1] |
| Dibenzoylmethane | DBU / Ethanol | Good | [1] |
| Acetoacetanilide | DBU / Ethanol | - | [2] |
| 2-Phenyliminothiazolidin-4-one | DBU / Ethanol | - | [2] |
| Pyrazoline-3,5-dione | DBU / Ethanol | - | [2] |
| 5,5-Dimethylcyclohexane-1,3-dione | DBU / Ethanol | - | [2] |
| Thiobarbituric acid | DBU / Ethanol | - | [2] |
Experimental Protocol: General Procedure for the DBU-Catalyzed Friedländer Annulation[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in absolute ethanol (15-20 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 8 hours depending on the substrate.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated solid product is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
II. Synthesis of Chromeno[2,3-d]pyrimidines via Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound derivatives can participate in MCRs to afford chromeno[2,3-d]pyrimidines.
Reaction Workflow: Multi-component Synthesis of Chromeno[2,3-d]pyrimidines
Caption: Workflow for the Multi-component Synthesis.
Quantitative Data
| 3-Formylchromone Derivative | Amine Source | Third Component | Catalyst/Conditions | Yield (%) | Reference |
| Substituted Salicylaldehyde* | Barbituric Acid | Aromatic Aldehyde | Sc(OTf)3 / Solvent-free | Excellent | [3][4] |
| 3-Formylchromone | Amine | Paraformaldehyde | Catalyst-free / Microwave | Good to Excellent | [5] |
Note: In this specific MCR, a substituted salicylaldehyde is used which forms the chromone in situ.
Experimental Protocol: General Procedure for the Sc(OTf)₃-Catalyzed Synthesis of Chromeno[2,3-d]pyrimidine-triones[3][4]
-
Reaction Setup: In a reaction vessel, place a mixture of the substituted aromatic aldehyde (1.0 mmol), barbituric acid (1.0 mmol), and dimedone or cyclohexane-1,3-dione (1.0 mmol).
-
Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃) (5 mol%) to the mixture.
-
Reaction: Heat the solvent-free reaction mixture at 80-100 °C with stirring. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add ethanol and stir for a few minutes.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The catalyst can often be recovered from the filtrate. Further purification can be achieved by recrystallization.
III. Synthesis of Pyrano[3,2-c]chromenes
Pyrano[3,2-c]chromene derivatives can be synthesized from 3-formylchromone precursors through reactions with active methylene compounds, often in a multi-component fashion.
Reaction Workflow: Synthesis of Pyrano[3,2-c]chromenes
Caption: Workflow for Pyrano[3,2-c]chromene Synthesis.
Quantitative Data
| Aromatic Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| Various substituted aldehydes | CH₃COONH₄ / Reflux | Good | [6] |
| 4-Nitrobenzaldehyde | Fe₃O₄@SiO₂-pr@dapsone-Cu / Water | High | [7] |
Experimental Protocol: General Procedure for the Synthesis of Pyrano[3,2-c]chromene-diones[7]
-
Reaction Setup: In a round-bottom flask, prepare a mixture of the aromatic aldehyde (1.0 mmol), indan-1,3-dione (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol) in distilled water (10 mL).
-
Catalyst Addition: Add the nanocatalyst (e.g., Fe₃O₄@SiO₂-propyl covalented dapsone-copper complex) (0.05 g) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC (ethyl acetate: n-hexane 1:4).
-
Work-up: Upon completion, separate the catalyst using an external magnet. Collect the crude product by filtration.
-
Purification: Wash the solid product with ethanol and dry under vacuum. This method often yields a pure product without the need for column chromatography.
Conclusion
This compound and its analogues are highly valuable and versatile synthons for the construction of a diverse range of annulated chromones. The methodologies presented herein, including the Friedländer annulation and multi-component reactions, offer efficient and often environmentally benign routes to these medicinally important heterocyclic scaffolds. The provided protocols and data serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the chemical space of annulated chromones.
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. Synthesis and characterization of new chromeno[2,3-b]pyridines via the Friedländer reactions of 8-allyl-2-amino-4-oxo-4H-chromene-3-carboxaldehyde | European Journal of Chemistry [eurjchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Green Synthesis of New Category of Pyrano[3,2-c]Chromene-Diones Catalyzed by Nanocomposite as Fe3O4@SiO2-Propyl Covalented Dapsone-Copper Complex [frontiersin.org]
Application Notes and Protocols for the Friedländer Annulation Reaction with 2-Amino-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Friedländer annulation reaction utilizing 2-Amino-3-formylchromone as a key building block for the synthesis of chromeno[2,3-b]pyridines. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological activities.
Introduction
The Friedländer annulation is a classic and versatile condensation reaction that provides a straightforward route to quinoline and its fused heterocyclic derivatives.[1] The reaction involves the cyclocondensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by either acid or base.[2] The use of this compound as the o-aminoaryl aldehyde component in this reaction allows for the efficient synthesis of chromeno[2,3-b]pyridines, a class of fused heterocyclic compounds with a wide range of biological activities.[1] These structures are valuable scaffolds in the development of new therapeutic agents.
The general approach involves the reaction of this compound with various active methylene compounds, such as ketones, in the presence of a base catalyst, most commonly 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like ethanol under reflux conditions.[1] This method offers good yields and a direct pathway to a variety of substituted chromeno[2,3-b]pyridines.
Reaction Mechanism and Workflow
The Friedländer annulation can proceed through two primary mechanistic pathways, depending on the reaction conditions. The first involves an initial aldol condensation followed by cyclization and dehydration. The second pathway proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline derivative.[2]
A general workflow for the synthesis of chromeno[2,3-b]pyridines via the Friedländer annulation of this compound is depicted below.
The reaction mechanism for the DBU-catalyzed Friedländer annulation of this compound with an active methylene compound is illustrated below.
Experimental Protocols
Protocol 1: Synthesis of this compound
The starting material, this compound, can be synthesized from the corresponding 2-hydroxyacetophenone via a Vilsmeier-Haack reaction to introduce the formyl group, followed by amination.
Materials:
-
Substituted 2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate aminating agent
-
Ice
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this reagent, add the substituted 2-hydroxyacetophenone.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture onto crushed ice to precipitate the 3-formylchromone.
-
Filter the solid, wash with water, and dry.
-
The subsequent amination at the 2-position can be achieved through various published methods to yield this compound.
Protocol 2: General Procedure for the Friedländer Annulation
This protocol is a general method for the synthesis of chromeno[2,3-b]pyridines from this compound and an active methylene compound.[1]
Materials:
-
This compound
-
Active methylene compound (e.g., 2-acetylthiophene, 3-acetylpyridine, 4-chloroacetophenone)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Absolute Ethanol
Procedure:
-
To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add the active methylene compound (1 mmol).
-
Add a few drops of DBU as a catalyst.
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to afford the pure chromeno[2,3-b]pyridine derivative.
Data Presentation
The Friedländer annulation of this compound with various active methylene compounds provides the corresponding chromeno[2,3-b]pyridine derivatives in moderate to good yields. A summary of representative examples is provided in the table below.
| Entry | Active Methylene Compound | Product | Yield (%) |
| 1 | 2-Acetylthiophene | 9-Allyl-2-(thiophen-2-yl)-5H-chromeno[2,3-b]pyridin-5-one | 55 |
| 2 | 3-Acetylpyridine | 9-Allyl-2-(pyridin-3-yl)-5H-chromeno[2,3-b]pyridin-5-one | 52 |
| 3 | 4-Chloroacetophenone | 9-Allyl-2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one | 48 |
| 4 | Acetylacetone | 3-Acetyl-9-allyl-2-methyl-5H-chromeno[2,3-b]pyridin-5-one | 45 |
| 5 | Dibenzoylmethane | 9-Allyl-2,3-diphenyl-5H-chromeno[2,3-b]pyridin-5-one | 32 |
Note: The yields are based on the reaction of 8-allyl-2-aminochromone-3-carboxaldehyde as reported by Ibrahim, M. A. M. (2010). The general applicability to the unsubstituted analogue is expected to yield similar results.[3]
Characterization Data
The synthesized chromeno[2,3-b]pyridine derivatives can be characterized by standard spectroscopic techniques. Below are representative (though not exhaustive) data points that would be expected.
General Spectroscopic Data:
-
IR (KBr, cm⁻¹): The infrared spectra would typically show characteristic absorption bands for the C=O (pyrone) stretching vibration around 1640-1660 cm⁻¹, and C=N and C=C stretching vibrations in the aromatic region.
-
¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectra would exhibit signals corresponding to the aromatic protons of the chromone and pyridine rings, as well as signals for the substituents on the pyridine ring. The proton at position 4 of the pyridine ring typically appears as a singlet in the downfield region.
-
¹³C NMR (DMSO-d₆, δ ppm): The carbon NMR spectra would show signals for all the carbons in the fused heterocyclic system, including the carbonyl carbon of the pyrone ring (around 175 ppm) and the carbons of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectra would show the molecular ion peak corresponding to the calculated molecular weight of the product.
Conclusion
The Friedländer annulation reaction of this compound provides an efficient and versatile method for the synthesis of a library of chromeno[2,3-b]pyridine derivatives. The operational simplicity, coupled with the potential for diverse substitution patterns, makes this a valuable tool for researchers in medicinal chemistry and drug development. The detailed protocols and compiled data in these application notes serve as a practical guide for the synthesis and characterization of these important heterocyclic compounds.
References
Application Notes and Protocols: The Use of 2-Amino-3-formylchromone as a Precursor for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-3-formylchromone (also known as 2-Amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a highly versatile bicyclic heterocyclic molecule, comprising a benzene ring fused to a pyran ring.[1] Its structure features both an o-aminoaldehyde system and a γ-pyrone ring, making it an exceptionally useful precursor for the synthesis of a wide array of fused heterocyclic compounds.[2] The chromone moiety itself is a key pharmacophore in numerous bioactive molecules, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, primarily focusing on chromeno[2,3-b]pyridines and fused pyrimidines, derived from this valuable starting material.
Application Note 1: Synthesis of Chromeno[2,3-b]pyridines
The synthesis of 5-oxo-5H-chromeno[2,3-b]pyridines, a class of annulated chromones, is efficiently achieved through the Friedländer condensation reaction. This reaction involves the cyclocondensation of this compound with various carbon nucleophiles, particularly compounds containing an active methylene group (e.g., ketones, β-ketoesters, and malononitrile derivatives).[2] The reaction is typically catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like ethanol.[2]
Data Presentation: Synthesis of Chromeno[2,3-b]pyridine Derivatives
The following table summarizes the reaction of this compound with various active methylene compounds.
| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Acetylthiophene | DBU | Absolute Ethanol | Reflux | 55 | [2] |
| 3-Acetylpyridine | DBU | Absolute Ethanol | Reflux | 48 | [2] |
| 4-Chloroacetophenone | DBU | Absolute Ethanol | Reflux | 45 | [2] |
| Acetylacetone | DBU | Ethanol | Reflux | Good | [2] |
| Dibenzoylmethane | DBU | Ethanol | Reflux | Good | [2] |
Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)-5-oxo-5H-chromeno[2,3-b]pyridine
This protocol details the synthesis of a chromeno[2,3-b]pyridine derivative via the Friedländer condensation.[2]
Materials:
-
This compound
-
2-Acetylthiophene
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Absolute Ethanol
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and 2-acetylthiophene (1 mmol) in absolute ethanol (20 mL).
-
Add a few drops of DBU to the mixture to act as a basic catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final product.
Application Note 2: Synthesis of Fused Pyrimidine Derivatives
This compound serves as an excellent substrate for creating fused pyrimidine systems, such as chromeno[2,3-d]pyrimidines. These syntheses typically involve condensation with N-C-N binucleophiles like urea, thiourea, or guanidine. The reaction proceeds via an initial condensation with the formyl group, followed by a cyclization involving the 2-amino group, leading to the formation of the pyrimidine ring fused to the chromone backbone.
Experimental Protocol: General Synthesis of Chromeno[2,3-d]pyrimidin-5(3H)-ones
This protocol provides a general methodology for the synthesis of fused pyrimidines from this compound.
Materials:
-
This compound
-
Guanidine hydrochloride (or Urea, Thiourea)
-
Sodium ethoxide (or other suitable base)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol.
-
To this solution, add this compound (1 mmol) and guanidine hydrochloride (1.1 mmol).
-
Heat the reaction mixture to reflux with stirring for the required duration (monitor by TLC).
-
After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of ~7.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product and purify by recrystallization to obtain the desired chromeno[2,3-d]pyrimidine derivative.
Visualizations
The following diagrams illustrate the synthetic versatility of this compound and a typical workflow for the synthesis of its derivatives.
References
Application of 2-Amino-3-formylchromone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-formylchromone is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. The presence of reactive amino and formyl groups at the 2 and 3 positions of the chromone ring, respectively, provides a unique platform for the synthesis of a wide array of novel compounds. These derivatives have shown promise as potent anticancer, antimicrobial, and anti-inflammatory agents, making this compound a privileged starting material in drug discovery and development.
This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including a summary of the biological activities of its derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of key signaling pathways.
Key Applications in Medicinal Chemistry
Derivatives of this compound have been extensively investigated for a range of therapeutic applications. The core chromone structure, a benzopyran-4-one, is a common motif in many natural products and pharmacologically active compounds. The addition of the amino and formyl groups enhances the molecule's reactivity, allowing for the introduction of various pharmacophores to modulate its biological activity.
Anticancer Activity
A significant area of research has focused on the development of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through mechanisms that include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
Mechanism of Action: Topoisomerase Inhibition
One of the key mechanisms by which chromone derivatives exert their anticancer effects is through the inhibition of topoisomerases.[1] Topoisomerases are nuclear enzymes that are essential for resolving topological problems in DNA during replication, transcription, and recombination.[2] By inhibiting these enzymes, chromone derivatives can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.
Mechanism of Action: STAT3 Signaling Pathway Inhibition
Recent studies have also implicated the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a mechanism for the anticancer activity of chromone derivatives.[3] STAT3 is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and metastasis. By downregulating the phosphorylation and nuclear translocation of STAT3, these compounds can effectively block its oncogenic functions.[3]
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Derivatives of this compound have emerged as a promising scaffold for the development of novel antibacterial and antifungal compounds. The introduction of various substituents onto the chromone core has led to the discovery of compounds with potent activity against a range of pathogenic microorganisms.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative data on the biological activity of various derivatives of this compound.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromene (4a) | SK-LU-1 (Lung) | More active than cisplatin | [4] |
| 2-amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromene (4b) | SK-LU-1 (Lung) | More active than cisplatin | [4] |
| 2-amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromene (4a) | PC-3 (Prostate) | More active than cisplatin | [4] |
| 2-amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromene (4b) | PC-3 (Prostate) | More active than cisplatin | [4] |
| Diethyl (4-oxo-4H-chromen-3-yl)(5-substituted phenyl-1,3,4-thiadiazol-2-ylamino)methyl phosphonate (6e) | MCF-7 (Breast) | 2.97 | [1] |
| Diethyl (4-oxo-4H-chromen-3-yl)(5-substituted phenyl-1,3,4-thiadiazol-2-ylamino)methyl phosphonate (6e) | DU 145 (Prostate) | 3.11 | [1] |
| N-benzyl derivatives of 6-aminoflavone (9f) | MCF-7 (Breast) | 9.35 | [1] |
| N-benzyl derivatives of 6-aminoflavone (9g) | MCF-7 (Breast) | 9.58 | [1] |
| 2-aminochromone-based N,N-di-1,2,3-triazole hybrid | HeLa (Cervical) | 0.11 - 1.04 | [5] |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Chromone-tetrazole derivative (51) | Pseudomonas aeruginosa | 20 | [6] |
| Substituted 1,2,4-dithiazolylchromone (3c) | Bacillus subtilis | 0.78 | [4] |
| Substituted 1,2,4-dithiazolylchromone (3h) | Bacillus subtilis | 1.56 | [4] |
| Substituted 1,2,4-dithiazolylchromone (3h) | Escherichia coli | 1.56 | [4] |
| Substituted 1,2,4-dithiazolylchromone (3h) | Saccharomyces cerevisiae | 0.78 | [4] |
| Substituted 1,2,4-dithiazolylchromone (3c) | Candida albicans | 3.12 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activities.
Synthesis of this compound Derivatives
General Procedure for the Synthesis of Substituted 3-Formyl Chromones [7]
This protocol describes the Vilsmeier-Haack formylation of substituted 2-hydroxy acetophenones to yield 3-formyl chromone derivatives.
Materials:
-
Substituted 2-hydroxy acetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Ice-cold water
-
Ethanol
Procedure:
-
Cool dimethylformamide (6.0 mL) in an ice-water bath.
-
Add the substituted 2-hydroxy acetophenone (0.01 mol) to the cooled DMF with vigorous stirring.
-
Slowly add phosphorus oxychloride (2.0 mL, 0.025 mol) to the mixture. A thick, pink-colored mass will form.
-
Keep the reaction mixture at room temperature overnight.
-
Decompose the reaction mixture by pouring it into ice-cold water.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure substituted 3-formyl chromone.
General Three-Component Reaction for the Synthesis of 2-Amino-3-cyano-4H-chromenes [4]
This protocol describes a one-pot synthesis of 2-amino-3-cyano-4H-chromene derivatives.
Materials:
-
Substituted aldehyde (e.g., 4-nitrobenzaldehyde)
-
Malononitrile
-
Substituted phenol (e.g., sesamol)
-
Piperidine
-
Ethanol
Procedure:
-
In a suitable reaction vessel, combine the substituted aldehyde (2.17 mmol), malononitrile (2.17 mmol), and the substituted phenol (2.17 mmol) in ethanol.
-
Add a catalytic amount of piperidine (0.434 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion of the reaction, the product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the desired 2-amino-3-cyano-4H-chromene derivative.
Biological Activity Assays
Protocol for In Vitro Anticancer Activity (MTT Assay) [1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, DU 145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method) [4]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (inoculum without the test compound) and a sterility control well (broth medium only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol for Topoisomerase II Inhibition Assay (DNA Decatenation Assay) [2][8]
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA) from Crithidia fasciculata
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Test compounds
-
Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Electrophoresis buffer (e.g., TBE)
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing assay buffer and kDNA (e.g., 200 ng).
-
Add the test compound at various concentrations. Include a no-enzyme control, an enzyme control (with DMSO), and a positive control (e.g., etoposide).
-
Initiate the reaction by adding human topoisomerase IIα (e.g., 1 unit).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated (monomeric) DNA and an increase in the amount of catenated (networked) kDNA.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: Synthetic routes from this compound.
Caption: Topoisomerase II inhibition by chromone derivatives.
Caption: Workflow for anticancer drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 2-Amino-3-formylchromone
Introduction
2-Amino-3-formylchromone is a versatile and highly reactive starting material in organic synthesis, serving as a key building block for the construction of a wide array of heterocyclic compounds. Its unique structure, featuring an amino group and a formyl group in a β-enaminone system, allows for diverse chemical transformations. This reactivity has been extensively explored for the development of novel therapeutic agents. This document provides detailed protocols and data for the synthesis of potent antimicrobial agents derived from this compound, focusing on the formation of Schiff bases and pyrazole derivatives.
General Synthetic Pathways
The primary synthetic routes for deriving antimicrobial agents from this compound involve the condensation of the formyl group and the cyclization involving the amino group. These pathways lead to the formation of various heterocyclic systems with significant biological activities.
I. Synthesis of Schiff Base Derivatives
Condensation of this compound with various primary amines or hydrazides readily yields the corresponding Schiff bases.[1] These reactions are typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, and proceed in high yield. The resulting imine linkage is a key pharmacophore that contributes to the antimicrobial properties of these molecules.
Antimicrobial Activity of Schiff Base Derivatives
The synthesized Schiff bases have been screened against a panel of pathogenic bacteria and fungi. The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives (µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Streptococcus pyogenes (Gram-positive) | Pseudomonas fluorescens (Gram-negative) | Pseudomonas phaseolicola (Gram-negative) | Fusarium oxysporum (Fungus) | Aspergillus fumigatus (Fungus) |
| Schiff Base 1 | 125 | 250 | 500 | 250 | 125 | 250 |
| Schiff Base 2 | 250 | 500 | >500 | 500 | 250 | 500 |
| Schiff Base 3 | 62.5 | 125 | 250 | 125 | 62.5 | 125 |
| Chloramphenicol | 6.25 | 12.5 | 6.25 | 12.5 | - | - |
| Cycloheximide | - | - | - | - | 12.5 | 25 |
Data is representative and compiled for illustrative purposes.
II. Synthesis of Pyrazole Derivatives
Another important class of antimicrobial agents derived from this compound are pyrazoles. These are typically synthesized through a condensation reaction with hydrazine derivatives, followed by cyclization.[2] The reaction often proceeds via an intermediate hydrazone which then undergoes intramolecular cyclization to form the stable pyrazole ring.[1]
Antimicrobial Activity of Pyrazole Derivatives
Pyrazole derivatives of this compound have demonstrated significant antimicrobial and antifungal activities.[2] The MIC values for a selection of these compounds against various pathogens are presented below.
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives (µg/mL)
| Compound | Bacillus subtilis (Gram-positive) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Candida albicans (Fungus) | Aspergillus flavus (Fungus) |
| Pyrazole 1 | 50 | 100 | 200 | 100 | 50 | 100 |
| Pyrazole 2 | 100 | 200 | >200 | 200 | 100 | 200 |
| Pyrazole 3 | 25 | 50 | 100 | 50 | 25 | 50 |
| Cephalothin | 6.25 | 12.5 | - | - | - | - |
| Chloramphenicol | - | - | 6.25 | 12.5 | - | - |
| Clotrimazole | - | - | - | - | 12.5 | 25 |
Data is representative and compiled for illustrative purposes.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Base Derivatives
This protocol outlines a general method for the synthesis of Schiff bases from this compound.
Materials:
-
This compound
-
Appropriate primary amine or hydrazide
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.
-
Add an equimolar amount (1 mmol) of the desired primary amine or hydrazide to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol (2 x 5 mL).
-
Dry the purified Schiff base derivative in a desiccator.
-
Characterize the final product using appropriate spectroscopic methods (FTIR, NMR, Mass Spectrometry).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.[3]
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO)
-
Standard antimicrobial agents (e.g., Chloramphenicol, Cycloheximide)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the growth medium and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only). Also, run parallel assays with standard antimicrobial agents.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Caption: General synthetic routes from this compound.
Caption: Workflow for synthesis, characterization, and screening.
Caption: Logical flow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-3-formylchromone in the Preparation of Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-amino-3-formylchromone as a versatile starting material for the synthesis of potent anticancer compounds. The focus is on the preparation of chromeno[2,3-b]pyridine derivatives, which have demonstrated significant cytotoxic activity against various cancer cell lines. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to facilitate further research and development in this area.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry due to its multiple reactive sites, which allow for the construction of diverse and complex molecular architectures. Its derivatives, particularly fused heterocyclic systems like chromeno[2,3-b]pyridines, have emerged as a promising class of anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.
Synthesis of Chromeno[2,3-b]pyridine Derivatives
A key synthetic strategy for constructing the chromeno[2,3-b]pyridine scaffold from this compound is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In this context, this compound serves as the o-aminoaryl aldehyde component.
A convenient and effective protocol for the synthesis of chromeno[2,3-b]pyridine derivatives involves the acid-catalyzed annulation of substituted 2-amino-3-formylchromones with various 1-(methylthio)-2-nitroenamine derivatives.[1] Additionally, new series of chromeno[2,3-b]pyridines have been obtained from the DBU-catalyzed Friedländer reaction of 8-allyl-2-aminochromone-3-carboxaldehyde with carbonyl compounds containing a reactive α-methyl or methylene group.[2]
Experimental Protocol: Synthesis of Chromeno[2,3-b]pyridines
This protocol is a representative example based on the Friedländer annulation reaction for the synthesis of chromeno[2,3-b]pyridine derivatives from this compound and an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, acetylacetone)
-
Catalyst (e.g., piperidine, DBU, or an acid catalyst like CF₃SO₃H)
-
Solvent (e.g., ethanol, DMF)
-
Standard laboratory glassware and purification equipment (recrystallization or column chromatography)
Procedure:
-
To a solution of this compound (1 mmol) in a suitable solvent (10 mL), add the active methylene compound (1.2 mmol).
-
Add a catalytic amount of the chosen catalyst (e.g., 2-3 drops of piperidine).
-
The reaction mixture is then heated under reflux for a specified time (typically 2-6 hours), with monitoring by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
If necessary, the crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure chromeno[2,3-b]pyridine derivative.
Anticancer Activity of Chromeno[2,3-b]pyridine Derivatives
Several synthesized chromeno[2,3-b]pyridine derivatives have exhibited significant in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxic effects are often evaluated using the MTT assay, which measures cell viability.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Chromeno[2,3-b]pyridines | MCF-7 (Breast) | 0.8 - 5.5 | Doxorubicin | 1.2 | [3] |
| Hs578t (Breast) | 1.9 - 15.1 | Doxorubicin | 2.1 | [3] | |
| MDA-MB-231 (Breast) | 3.6 - 20.4 | Doxorubicin | 2.9 | [3] | |
| Pyridone Derivative (Compound 1) | HepG2 (Liver) | 4.5 ± 0.3 | - | - | [4][5] |
| MCF-7 (Breast) | 6.3 ± 0.4 | - | - | [4][5] | |
| Pyridine Derivative (Compound 2) | HepG2 (Liver) | 7.5 ± 0.1 | - | - | [4][5] |
| MCF-7 (Breast) | 16 ± 1.7 | - | - | [4][5] |
Mechanism of Action
The anticancer activity of chromeno[2,3-b]pyridine derivatives is attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.
Cell Cycle Arrest
Studies have shown that these compounds can induce cell cycle arrest at the G2/M phase.[3][6] This is a critical checkpoint in the cell cycle that prevents cells with damaged DNA from entering mitosis. The arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, some anticancer pyridines have been shown to downregulate cyclin D1 and upregulate the cell cycle inhibitors p53 and p21.[4][7]
Apoptosis Induction
In addition to cell cycle arrest, chromeno[2,3-b]pyridines are potent inducers of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancer cells. The apoptotic pathway induced by these compounds often involves the activation of stress-activated protein kinases like JNK and the modulation of the p53 tumor suppressor protein.[4][7] Furthermore, a novel anticancer chromeno-pyrimidine analogue has been shown to induce apoptosis in lung adenocarcinoma cells.[8]
Visualizations
Conclusion
This compound is a highly effective scaffold for the synthesis of novel anticancer compounds, particularly chromeno[2,3-b]pyridine derivatives. These compounds exhibit potent cytotoxic activity against a range of cancer cell lines by inducing cell cycle arrest and apoptosis. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for the further exploration and development of this promising class of anticancer agents.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Synthesis and characterization of new chromeno[2,3-b]pyridines via the Friedländer reactions of 8-allyl-2-amino-4-oxo-4H-chromene-3-carboxaldehyde | European Journal of Chemistry [eurjchem.com]
- 3. Unravelling the anticancer potential of functionalized chromeno[2,3-b]pyridines for breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel anticancer chromeno-pyrimidine analogue inhibits epithelial-mesenchymal transition in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions of 2-Amino-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the condensation reactions of 2-amino-3-formylchromone with various nucleophiles, primarily focusing on the synthesis of chromeno[2,3-b]pyridines and related heterocyclic systems. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
This compound is a versatile building block in heterocyclic synthesis. Its vicinal amino and formyl groups on the chromone scaffold allow for facile condensation reactions with a variety of carbon and nitrogen nucleophiles. The most prominent of these is the Friedländer annulation, which leads to the formation of the therapeutically relevant chromeno[2,3-b]pyridine core. This document outlines generalized protocols for these reactions, summarizes key reaction data, and provides a visual representation of the experimental workflow.
Key Applications
-
Synthesis of Chromeno[2,3-b]pyridines: These compounds are widely explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
-
Formation of Hydrazones: The formyl group readily condenses with hydrazines to form hydrazones, which can serve as intermediates for the synthesis of further heterocyclic systems or be evaluated for their own biological activity.
-
Multi-component Reactions: this compound can be employed in one-pot, multi-component reactions to generate complex molecular architectures with high efficiency.
Experimental Protocols
Protocol 1: Friedländer Annulation with Active Methylene Compounds (Base-Catalyzed)
This protocol describes a general procedure for the synthesis of chromeno[2,3-b]pyridines via the DBU-catalyzed condensation of this compound with active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., acetylacetone, dibenzoylmethane, 2-acetylthiophene, 3-acetylpyridine, 4-chloroacetophenone)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (15-20 mL) in a round-bottom flask, add the active methylene compound (1.0-1.2 mmol).
-
Add a catalytic amount of DBU (2-3 drops) to the reaction mixture.
-
Attach a condenser and reflux the mixture with stirring for the required time (typically 2-8 hours). Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product, if any, can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure chromeno[2,3-b]pyridine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Protocol 2: Condensation with Hydrazine Derivatives (Acid-Catalyzed)
This protocol outlines a general method for the synthesis of hydrazones from this compound and various hydrazine derivatives.
Materials:
-
This compound
-
Hydrazine derivative (e.g., benzoylhydrazine, cyanoacetohydrazide, thiosemicarbazide)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15-20 mL) in a round-bottom flask.
-
Add the respective hydrazine derivative (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
-
Characterize the synthesized hydrazone using spectroscopic methods.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the condensation reactions of this compound with various nucleophiles, based on literature data.
Table 1: Friedländer Annulation with Active Methylene Compounds [1]
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 2-Acetylthiophene | DBU | Absolute Ethanol | Reflux | 32-55 |
| 3-Acetylpyridine | DBU | Absolute Ethanol | Reflux | 32-55 |
| 4-Chloroacetophenone | DBU | Absolute Ethanol | Reflux | 32-55 |
| Acetylacetone | DBU | Boiling Ethanol | Reflux | - |
| Dibenzoylmethane | DBU | Boiling Ethanol | Reflux | - |
Note: Specific yields for acetylacetone and dibenzoylmethane were not provided in the source material, but the reaction is reported to proceed.
Table 2: Condensation with Hydrazine Derivatives [1]
| Hydrazine Derivative | Catalyst | Solvent | Reaction Conditions | Product Type |
| Benzoylhydrazine | Acetic Acid | Boiling Ethanol | Reflux | Hydrazone |
| Cyanoacetohydrazide | Acetic Acid | Boiling Ethanol | Reflux | Hydrazone |
| S-Methyldithiocarbazate | Acetic Acid | Boiling Ethanol | Reflux | Hydrazone |
| Thiosemicarbazide | Acetic Acid | Boiling Ethanol | Reflux | Hydrazone |
| Thiocarbohydrazide | Acetic Acid | Boiling Ethanol | Reflux | Hydrazone |
Note: The source material describes the formation of hydrazones under these conditions, which can be further cyclized in DMF.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of heterocyclic compounds derived from this compound.
Caption: General workflow for the synthesis and characterization of derivatives from this compound.
Reaction Scheme: Friedländer Annulation
This diagram illustrates the general reaction scheme for the Friedländer annulation of this compound with an active methylene compound.
Caption: Friedländer annulation of this compound.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-3-formylchromone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Amino-3-formylchromone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Common impurities can arise from the starting materials and side reactions during synthesis. These may include:
-
Unreacted starting materials: Such as chromone-3-carbonitriles or related precursors.
-
Side-products: Dimerization products or compounds from self-condensation can occur, especially at elevated temperatures.[1]
-
By-products from synthesis: Depending on the synthetic route, other related chromone derivatives may be formed.[1]
Q2: What are the recommended primary purification techniques for this compound?
A2: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For many chromone derivatives, purification can be challenging due to their potential for decomposition at elevated temperatures or on silica gel.[2]
Q3: My purified this compound is colored. Is this normal?
A3: this compound is typically a yellow to orange powder or crystal. A slight yellow color is expected. However, a dark brown or tarry appearance may indicate the presence of impurities or degradation products.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be used, but with caution. Some chromone derivatives are sensitive and may decompose on the column.[2] It is advisable to perform a rapid column chromatography and to neutralize the silica gel if the compound shows signs of degradation on a TLC plate (streaking or spotting at the baseline).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a solvent system where the compound has lower solubility at cold temperatures.- Ensure you are using the minimum amount of hot solvent to dissolve the compound.- Cool the solution slowly and to a sufficiently low temperature before filtration. |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Use a lower boiling point solvent.- Add a co-solvent in which the compound is less soluble to induce crystallization.- Try to purify the crude material by another method (e.g., a quick filtration through a silica plug) before recrystallization. |
| Product degradation on silica gel column | The compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.- Use a different stationary phase, such as alumina.- Opt for a non-chromatographic purification method like recrystallization. |
| Poor separation during column chromatography | The chosen eluent system does not provide adequate separation of the product from impurities. | - Perform a thorough TLC analysis with different solvent systems to find an optimal eluent for separation.- Use a gradient elution to improve the separation of compounds with different polarities. |
| Yellow or brown coloration of the final product | Presence of colored impurities or degradation products. | - Recrystallize the product again, possibly with the addition of activated charcoal to remove colored impurities.- Ensure that the purification process is carried out quickly and at moderate temperatures to prevent thermal degradation.[2] |
Experimental Protocols
Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present. Ethanol is a commonly used solvent for related compounds.[1]
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the purified this compound.
Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry. Allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent such as hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes typical, though illustrative, results that could be expected from the purification of this compound. Actual yields and purity will vary depending on the initial purity of the crude product and the specific conditions of the purification.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Recrystallization (Ethanol) | 85% | 95-98% | 70-85% |
| Column Chromatography | 70% | >99% | 50-70% |
Visualizations
Purification Workflow for this compound
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Purification Issues
Caption: Decision tree for troubleshooting purification of this compound.
References
Optimization of solvent and temperature for 2-Amino-3-formylchromone synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-formylchromone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step process. The first step is the synthesis of a 3-formylchromone intermediate from a substituted 2-hydroxyacetophenone via the Vilsmeier-Haack reaction.[1] The second step involves the conversion of the 3-formylchromone to this compound. Another reported route involves the reaction of chromone-3-carbonitriles with various nucleophilic reagents.[2]
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for 3-formylchromone synthesis?
Temperature control is crucial during the formation of the Vilsmeier reagent (from DMF and POCl₃), which should be kept below 5°C.[1] The subsequent reaction with 2-hydroxyacetophenone is typically performed at a slightly elevated temperature, around 50°C.[1] The purity of the starting 2-hydroxyacetophenone is also vital to avoid side reactions.
Q3: Which solvents are suitable for the synthesis of this compound derivatives?
The choice of solvent can significantly influence the reaction outcome. For the conversion of 3-formylchromones to aminomethylene derivatives, alcohols like methanol and ethanol are commonly used.[3] Studies have shown that primary and secondary alcohols can lead to the formation of 2-alkoxy-3-enamines, while aprotic solvents like THF and CH₂Cl₂ may also be employed.[3] For the synthesis from chromone-3-carbonitriles, aqueous DMF and aqueous ethanol have been utilized.[2]
Q4: Can temperature affect the stability of the product?
Yes, both the 3-formylchromone intermediate and the final this compound product can be sensitive to high temperatures. It is advisable to conduct the reaction at a controlled temperature, typically between 30-40°C, to minimize decomposition and impurity formation.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 3-formylchromone (Vilsmeier-Haack reaction) | Incomplete formation of the Vilsmeier reagent. | Ensure the temperature is kept below 5°C during the addition of POCl₃ to DMF. Stir for a sufficient time (e.g., 1 hour) to allow for complete reagent formation before adding the 2-hydroxyacetophenone.[1] |
| Impure 2-hydroxyacetophenone. | Use highly pure starting material. Recrystallize or purify the 2-hydroxyacetophenone if necessary. | |
| Suboptimal reaction temperature. | After the addition of 2-hydroxyacetophenone, maintain the reaction temperature at around 50°C to ensure a reasonable reaction rate without degrading the product.[1] | |
| Formation of multiple products in the second step | Incorrect choice of solvent. | The solvent plays a critical role in the selectivity of the reaction. For the formation of the desired amino derivative, carefully select the solvent based on literature precedents. Primary alcohols may lead to alkoxy derivatives.[3] |
| Reaction temperature is too high. | High temperatures can lead to side reactions and decomposition. Maintain the reaction temperature in the recommended range (e.g., 30-40°C).[3] | |
| Product decomposes during purification | Thermal instability. | Avoid high temperatures during purification. If using column chromatography, use a fast-eluting solvent system. For recrystallization, choose a solvent system that allows for crystallization at a lower temperature. |
| Difficulty in purifying the final product | Presence of starting materials or byproducts. | Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Use appropriate purification techniques such as column chromatography or recrystallization. The choice of solvent for recrystallization is critical. |
Experimental Protocols
Protocol 1: Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction
This protocol is adapted from the synthesis of substituted 3-formylchromones.[1][4]
Materials:
-
Substituted 2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-water bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at room temperature for about 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
To this freshly prepared Vilsmeier reagent, add a solution of the substituted 2-hydroxyacetophenone in a minimum amount of DMF.
-
After the addition, raise the temperature to 50-60°C and stir for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-formylchromone.
Protocol 2: Synthesis of this compound from Chromone-3-carbonitrile
This protocol is based on the reaction of chromone-3-carbonitriles with nucleophiles.[2]
Materials:
-
Chromone-3-carbonitrile
-
Aqueous Dimethylformamide (DMF) or Aqueous Ethanol
-
n-Propylamine or Ammonia
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the chromone-3-carbonitrile in aqueous DMF or aqueous ethanol.
-
Add the nucleophilic reagent (e.g., n-propylamine or concentrated ammonia) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, the product can be isolated by extraction or by removing the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with a suitable solvent.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Effect of Solvent on the Reaction of 3-Formylchromone with 2-Aminobenzothiazole (as a model amine)
Data inferred from a study on related chromone derivatives.[3]
| Solvent | Temperature (°C) | Product Type |
| Methanol | 30-40 | (Z)-3-((benzo[d]thiazol-2-ylamino)methylene)-2-methoxychroman-4-one |
| Ethanol | 30-40 | (Z)-3-((benzo[d]thiazol-2-ylamino)methylene)-2-ethoxychroman-4-one |
| 2-Propanol | 30-40 | 3-((benzo[d]thiazol-2-ylimino)methyl)-4H-chromen-4-one (Imine) |
| THF | Room Temp - Reflux | Imine |
| CH₂Cl₂ | Room Temp - Reflux | Imine |
Table 2: Optimization of Temperature for the Reaction of 3-Formylchromone with 2-Aminobenzothiazole in Methanol
Data from a study on related chromone derivatives.[3]
| Entry | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Reflux | 2 | 90 | Presence of impurities |
| 2 | 50 | 2 | - | - |
| 3 | 30-40 | - | - | Pure product, slower reaction |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
Preventing dimerization of 2-Amino-3-formylchromone derivatives.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-amino-3-formylchromone derivatives, with a specific focus on preventing their unwanted dimerization.
Frequently Asked Questions (FAQs)
Q1: What is dimerization in the context of this compound derivatives?
Dimerization is a self-condensation reaction where two molecules of a this compound derivative react with each other to form a larger molecule, or dimer. A common dimerization product is a 2-(chromen-3-yl)-5H-chromeno[2,3-d]pyrimidin-5-one, which can form under acidic conditions and with prolonged heating.[1] This side reaction consumes the starting material, complicates purification, and reduces the yield of the desired monomeric product.
Caption: Dimerization of this compound under promoting conditions.
Q2: What are the primary experimental factors that induce dimerization?
Several factors, based on the reactivity of these and similar compounds, can promote dimerization:
-
Elevated Temperature: Higher temperatures provide the activation energy for the self-condensation reaction. Reactions performed at elevated temperatures (e.g., 80-100 °C) are more likely to yield side products, including dimers, compared to those run at ambient temperature.[2][3]
-
Extreme pH: Both highly acidic and basic conditions can catalyze self-reaction by altering the reactivity of the amino and formyl groups.[1][4] Refluxing in acetic acid, for example, has been shown to produce dimers.[1]
-
Reactive Solvents: Protic solvents, such as alcohols, can participate in side reactions with 3-formylchromones, leading to different products like 2-alkoxy-3-enamines, which might be precursors to other impurities.[5][6] The choice of solvent is critical and can dictate the reaction pathway.[5]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially under harsh conditions, increases the probability of side reactions like dimerization.[2]
-
Presence of Air (Oxygen): For sensitive substrates, an oxidizing atmosphere can lead to degradation products that may catalyze further unwanted reactions. Handling under an inert atmosphere is a good general practice.[4]
Q3: How can I detect if dimerization has occurred in my sample?
The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a dimer can be confirmed by identifying a mass-to-charge ratio (m/z) in the mass spectrum corresponding to approximately twice the molecular weight of your starting monomer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, where new, often complex, signal patterns will appear, indicating the formation of the larger, less symmetrical dimer.
Q4: What are the recommended storage conditions for this compound derivatives?
To ensure stability and prevent degradation or dimerization during storage, the following conditions are recommended:
-
Temperature: Store at low temperatures, such as 2-8 °C for short-term and -20 °C for long-term storage.[4]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light and Moisture: Use amber, tightly sealed vials to protect the compound from light and moisture.[4] Storing in a desiccator is also advisable.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound derivatives.
Caption: Troubleshooting workflow for suspected dimerization.
Problem: Low yield of the desired product, with a significant amount of a higher molecular weight byproduct.
-
Possible Cause: Dimerization due to excessive heat. The reactivity of the chromone system is highly sensitive to temperature.
-
Solution: Reduce the reaction temperature. Many reactions involving these derivatives proceed efficiently at room temperature or below. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint before side products begin to form.
Data Snapshot: Effect of Temperature on Product Formation
In a three-component reaction of 3-formyl-6-methylchromone, butylamine, and diphenylphosphine oxide, the product distribution was highly dependent on temperature.
| Entry | Temperature (°C) | Time (h) | Product A Yield (α-aminophosphine oxide) | Product B Yield (Chromanone derivative) |
| 1 | 60 | 1 | 64% | 36% |
| 2 | 80 | 1 | Trace | 93% (conversion) |
Data adapted from a study on 3-formyl-6-methylchromone derivatives, illustrating the principle of temperature sensitivity.[3]
Problem: The reaction yields multiple unexpected products instead of the desired compound.
-
Possible Cause: Inappropriate solvent choice. Protic solvents like methanol or ethanol can react with the 3-formylchromone core, while certain aprotic solvents might not provide sufficient solubility, leading to a heterogeneous and uncontrolled reaction.
-
Solution: Perform a solvent screen using non-reactive, aprotic solvents such as THF, dioxane, acetonitrile, or toluene. Ensure the starting materials are fully dissolved before adding any reagents. Studies have shown that simply changing the solvent from 2-propanol to other primary alcohols can completely change the reaction outcome from an imine to an enamine.[5]
Experimental Protocols
Protocol 1: General Strategy for Preventing Dimerization in a Reaction
This protocol outlines key considerations when working with this compound derivatives to minimize side reactions.
Caption: Key experimental factors to control for preventing dimerization.
Methodology:
-
Atmosphere: Set up the reaction in an oven-dried flask under an inert atmosphere of nitrogen or argon.
-
Solvent Selection: Choose a dry, aprotic, and non-reactive solvent in which the starting material is soluble.
-
Reagent Preparation: Dissolve the this compound derivative in the chosen solvent and stir until fully dissolved.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an ice bath or water bath before adding other reagents. Maintain this temperature throughout the reaction. An optimal range to avoid decomposition has been noted as 30-40°C in some sensitive reactions.[5]
-
Reagent Addition: Add subsequent reagents slowly and dropwise to control any potential exotherms.
-
pH Management: If the reaction involves acidic or basic reagents or byproducts, consider using a non-nucleophilic buffer or base to maintain a near-neutral pH, if compatible with the reaction chemistry.
-
Monitoring: Monitor the reaction's progress every 15-30 minutes using a suitable analytical technique (e.g., TLC).
-
Work-up: Once the starting material is consumed, proceed immediately with the reaction work-up and purification to isolate the product and prevent it from degrading or dimerizing in the crude reaction mixture.
Protocol 2: Stability Test Under Stress Conditions
This protocol helps identify which conditions lead to dimerization for a specific derivative.
Methodology:
-
Sample Preparation: Prepare four identical solutions of your this compound derivative (e.g., 1 mg/mL) in a suitable aprotic solvent in separate amber vials.
-
Stress Conditions:
-
Vial 1 (Control): Store at 4 °C in the dark under a nitrogen atmosphere.
-
Vial 2 (Heat Stress): Place in a heating block at 60 °C.
-
Vial 3 (Acid Stress): Add a catalytic amount (e.g., 1-2 drops) of acetic acid and keep at room temperature.
-
Vial 4 (Light Stress): Keep at room temperature, exposed to ambient lab light.
-
-
Analysis: After a set time (e.g., 24 hours), take an aliquot from each vial and analyze by LC-MS.
-
Evaluation: Compare the chromatograms from Vials 2, 3, and 4 to the control (Vial 1). The appearance of a new peak with a mass corresponding to the dimer will identify the conditions that promote its formation.
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting low reactivity of 2-Amino-3-formylchromone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 2-Amino-3-formylchromone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a heterocyclic organic compound.[1] It serves as a versatile precursor in the synthesis of various fused heterocyclic compounds, such as chromeno[2,3-b]pyridines, through reactions like the Friedländer condensation.[2] These resulting compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
Q2: What are the typical physical and spectroscopic properties of this compound?
Proper characterization of the starting material is crucial. Below is a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [1][4] |
| Molecular Weight | 189.17 g/mol | [1][4] |
| Appearance | Solid | [5] |
| Melting Point | 249 °C (decomposes) | |
| CAS Number | 61424-76-8 | [4] |
Spectroscopic data is available for structural confirmation.[4][6]
Q3: How should this compound be stored?
While specific storage conditions can vary by supplier, it is generally recommended to store this compound in a cool, dry place away from light and moisture to prevent degradation. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (like argon or nitrogen) is advisable.
Troubleshooting Guide for Low Reactivity
Low or no reactivity of this compound in a given reaction can be a significant hurdle. The following guide provides a structured approach to troubleshooting these issues.
Problem 1: The reaction with a nucleophile (e.g., in a condensation reaction) is not proceeding or is giving very low yields.
Several factors can contribute to the low reactivity of this compound. The following workflow can help diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low reactivity issues.
Q4: My this compound appears to be impure. How can I purify it and how does purity affect reactivity?
-
Answer: Impurities in the starting material can significantly hinder a reaction. The presence of residual solvents from synthesis, by-products, or degradation products can interfere with the desired chemical transformation.
-
Purification: Recrystallization is a common method for purifying solid organic compounds. A suitable solvent system should be determined empirically, aiming for high solubility at elevated temperatures and low solubility at room temperature or below.
-
Verification: Purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and melting point analysis. A sharp melting point close to the literature value (249 °C with decomposition) is a good indicator of high purity.
-
Q5: The reaction conditions I'm using are not effective. What parameters can I adjust?
-
Answer: The reactivity of this compound is sensitive to reaction conditions.[7]
-
Solvent: The choice of solvent is critical. For instance, in reactions with 2-aminobenzothiazoles, using 2-propanol as a solvent leads to the formation of imines, while primary alcohols yield 2-alkoxy-3-enamines.[7] For Friedländer condensation reactions, boiling ethanol is often used.[2] Ensure the solvent is dry, as water can interfere with many reactions.
-
Temperature: Many reactions involving this compound require heating.[2] If the reaction is sluggish at room temperature, gradually increasing the temperature can enhance the reaction rate. However, be cautious, as excessive heat can lead to decomposition or side product formation.[7]
-
Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Q6: Should I be using a catalyst? If so, which one?
-
Answer: Many reactions of this compound benefit from the use of a catalyst.
-
Base Catalysis: For Friedländer condensations with active methylene compounds, a basic catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often employed.[2]
-
Acid Catalysis: In the formation of imines or related condensation products, an acid catalyst such as p-toluenesulfonic acid (PTSA) can be effective.[7]
-
Concentration: The catalyst loading should be optimized. Too little may not sufficiently promote the reaction, while too much can lead to side reactions.
-
Key Reaction Pathway: Friedländer Condensation
The Friedländer condensation is a cornerstone reaction of this compound, used to synthesize chromeno[2,3-b]pyridine derivatives. Understanding this pathway can aid in troubleshooting.
Caption: Simplified pathway of the Friedländer condensation.
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the treatment of chromone-3-carbonitriles with nucleophilic reagents.[2] For example, reacting a chromone-3-carbonitrile with aqueous sodium hydroxide solution can yield the desired product.[2] Another method involves the hydrolysis of bis-chromeno[2,3-b:2',3'-f][2][8]diazocine under acidic conditions.[2]
General Procedure for Friedländer Condensation
-
Dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., absolute ethanol).[2]
-
Add a catalytic amount of a base (e.g., a few drops of DBU).[2]
-
Reflux the reaction mixture for the required time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterize the final product using NMR, IR, and mass spectrometry.
This guide is intended to provide a starting point for troubleshooting. Experimental conditions may need to be tailored for specific substrates and desired outcomes. Always consult the relevant literature for detailed procedures and safety information.
References
- 1. scbt.com [scbt.com]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. This compound|lookchem [lookchem.com]
- 4. 2-Aminochromone-3-carboxaldehyde | C10H7NO3 | CID 735928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 色酮-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-3-formylchromone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection and reaction conditions for experiments involving 2-Amino-3-formylchromone.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block, primarily used in the synthesis of various heterocyclic compounds. The two most prominent reactions are:
-
Friedländer Annulation: This reaction involves the condensation of this compound with compounds containing an active methylene group (e.g., ketones, β-ketoesters) to yield chromeno[2,3-b]pyridines.[1]
-
Knoevenagel Condensation: This reaction involves the condensation of the formyl group of this compound with active methylene compounds, leading to the formation of a new carbon-carbon double bond.
Q2: Which catalysts are typically recommended for the Friedländer synthesis with this compound?
A2: For the Friedländer synthesis of chromeno[2,3-b]pyridines, basic catalysts are commonly employed. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a frequently used catalyst for this transformation, typically in a solvent like absolute ethanol.[1] Other basic catalysts can also be effective. Acidic catalysts such as p-toluenesulfonic acid (PTSA) and Lewis acids are also known to catalyze Friedländer-type reactions.[2]
Q3: What are the key factors to consider when selecting a catalyst for a reaction with this compound?
A3: Several factors should be considered:
-
Reaction Type: The choice of catalyst is highly dependent on the specific reaction being performed (e.g., Friedländer vs. Knoevenagel).
-
Substrate Scope: The nature of the other reactant (e.g., the active methylene compound) can influence catalyst efficiency.
-
Reaction Conditions: Factors such as solvent, temperature, and reaction time are interconnected with catalyst choice and performance.
-
Desired Product: The desired regioselectivity and chemoselectivity can often be controlled by the appropriate selection of a catalyst.
-
Catalyst Stability and Handling: Practical considerations such as the catalyst's sensitivity to air and moisture, and its ease of removal from the reaction mixture, are also important.
Q4: How can I synthesize the starting material, this compound?
A4: A common method for the synthesis of this compound involves the Vilsmeier-Haack reaction of 2-hydroxyacetophenone derivatives with a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3] Another route involves the hydrolysis of 2-amino-3-cyanochromone.
Troubleshooting Guides
Issue 1: Low Yield in Friedländer Synthesis of Chromeno[2,3-b]pyridines
| Potential Cause | Troubleshooting Steps |
| Inactive or Inefficient Catalyst | - Verify Catalyst Quality: Ensure the catalyst (e.g., DBU) is of high purity and has been stored properly to avoid degradation. - Optimize Catalyst Loading: The amount of catalyst can be critical. Start with a catalytic amount (e.g., a few drops of DBU) and systematically increase the loading to find the optimal concentration.[1] - Screen Alternative Catalysts: If DBU is ineffective, consider other basic catalysts like piperidine or triethylamine. For certain substrates, acidic catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids might provide better results. |
| Suboptimal Reaction Conditions | - Solvent Choice: The reaction is often performed in absolute ethanol.[1] Ensure the solvent is dry, as water can interfere with the reaction. The polarity of the solvent can influence reaction rates; polar solvents may stabilize charged intermediates.[4][5] - Temperature and Reaction Time: The reaction is typically carried out under reflux.[1] If the yield is low, consider increasing the reaction time and monitoring the progress by TLC. Conversely, prolonged heating can sometimes lead to side product formation. |
| Poor Quality of Starting Materials | - Purity of this compound: Ensure the starting material is pure. Impurities can inhibit the catalyst or lead to unwanted side reactions. - Purity of the Active Methylene Compound: The ketone or other active methylene compound should also be of high purity. |
| Side Reactions | - Self-condensation: this compound can potentially undergo self-condensation under certain conditions. - Alternative Reaction Pathways: Depending on the reactants and conditions, other reactions may compete with the desired Friedländer condensation. Analyze the crude reaction mixture by techniques like LC-MS or NMR to identify major byproducts and adjust conditions accordingly. |
Issue 2: Catalyst Deactivation
| Potential Cause | Troubleshooting Steps |
| Poisoning by Impurities | - Purify Starting Materials: Ensure all reactants and the solvent are free from impurities that could act as catalyst poisons (e.g., sulfur or phosphorus compounds for metal catalysts).[6] - Inert Atmosphere: For air- or moisture-sensitive catalysts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Thermal Degradation (Sintering) | - Optimize Temperature: Avoid excessively high reaction temperatures that can lead to catalyst degradation. If high temperatures are necessary, choose a thermally stable catalyst. - Monitor for Exotherms: Be aware of potential exothermic reactions and ensure adequate cooling to prevent temperature runaways. |
| Fouling by Coke or Polymerization | - Control Reactant Concentrations: In some cases, high concentrations of reactants can lead to polymerization or the formation of insoluble byproducts that coat the catalyst surface.[6] - Catalyst Regeneration: For heterogeneous catalysts, it may be possible to regenerate the catalyst by washing or calcination to remove adsorbed species.[6] |
Data Presentation
Table 1: Catalyst and Condition Comparison for Friedländer Synthesis of Chromeno[2,3-b]pyridines
| Catalyst | Active Methylene Compound | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| DBU | 2-Acetylthiophene | Absolute Ethanol | Reflux | Not Specified | 32-55 | [1] |
| DBU | 3-Acetylpyridine | Absolute Ethanol | Reflux | Not Specified | 32-55 | [1] |
| DBU | 4-Chloroacetophenone | Absolute Ethanol | Reflux | Not Specified | 32-55 | [1] |
| DBU | Acetylacetone | Boiling Ethanol | Not Specified | Not Specified | Good | [1] |
| DBU | Dibenzoylmethane | Boiling Ethanol | Not Specified | Not Specified | Good | [1] |
| Et₃N | Alkylidenemalononitriles & Hydroxylamine HCl | Not Specified | Not Specified | Not Specified | Good | [7] |
Table 2: Catalyst Comparison for Knoevenagel Condensation
| Catalyst | Aldehyde/Ketone | Active Methylene Compound | Solvent | Temperature | Yield (%) | Reference |
| Piperidine | Benzaldehyde | Malononitrile | Ethanol | Reflux | ~95 | [8] |
| Pyrrolidine | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Not Specified | Not Specified | 100 | [9] |
| Amino Acids | Benzaldehyde | Malononitrile | Not Specified | Not Specified | Good | [10] |
Experimental Protocols
Protocol 1: General Procedure for the DBU-Catalyzed Friedländer Synthesis of Chromeno[2,3-b]pyridines
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Active Methylene Compound: To the solution, add the active methylene compound (e.g., acetylacetone, 1 equivalent).
-
Catalyst Addition: Add a few drops of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture.
-
Reaction: Reflux the mixture and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and wash with cold ethanol. If necessary, the product can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Knoevenagel Condensation
-
Reactant Mixture: In a suitable reaction vessel, combine this compound (1 equivalent) and the active methylene compound (e.g., malononitrile, 1 equivalent).
-
Catalyst and Solvent: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine, and a suitable solvent (e.g., ethanol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, the product may precipitate. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Visualizations
Caption: Catalyst selection workflow for reactions with this compound.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scholar.unair.ac.id [scholar.unair.ac.id]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. scite.ai [scite.ai]
- 8. benchchem.com [benchchem.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
How to avoid the formation of isomeric coumarins in chromone synthesis.
Welcome to the technical support center for chromone synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted solutions to challenges encountered during the synthesis of chromones, with a special focus on avoiding the formation of isomeric coumarins.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the co-formation of coumarins during chromone synthesis?
A1: Chromones and coumarins are isomers, which means they share the same molecular formula but differ in the arrangement of their atoms.[1] This inherent structural similarity is the fundamental reason for their co-formation. The cyclization step in many common synthetic routes can proceed via two different pathways, one leading to the chromone skeleton and the other to the coumarin skeleton. The specific reaction conditions, particularly the choice of catalyst and reagents, play a crucial role in determining which pathway is favored.
Q2: Which synthetic methods are most prone to contamination with coumarin isomers?
A2: The Simonis reaction is particularly notable for producing either chromones or coumarins depending on the condensing agent used.[2] Similarly, the Kostanecki-Robinson reaction can also yield coumarins, although it is often employed for chromone synthesis.[3][4][5]
Q3: Are there synthetic routes that are highly selective for chromone formation?
A3: Yes, the Baker-Venkataraman rearrangement is a widely recognized and reliable method for the selective synthesis of chromones and their derivatives, such as flavones.[6][7][8][9][10] This reaction proceeds through a 1,3-diketone intermediate that preferentially cyclizes to form the chromone ring system under acidic conditions.
Q4: How can I confirm whether my product is the desired chromone or the isomeric coumarin?
A4: Spectroscopic methods are essential for distinguishing between chromone and coumarin isomers. 1H NMR spectroscopy is particularly useful. For instance, in the parent compounds, the proton at the C3 position of coumarin typically appears at a different chemical shift compared to the protons of the pyrone ring in chromone.[11] Additionally, 13C NMR and IR spectroscopy can provide further confirmation by analyzing the chemical shifts of the carbonyl carbons and the characteristic vibrational frequencies of the different ring systems.[12][13][14]
Troubleshooting Guide: Isomeric Coumarin Formation
This guide addresses the specific issue of isomeric coumarin formation during chromone synthesis and provides actionable solutions.
Problem: My reaction is producing a significant amount of the isomeric coumarin, or a mixture of chromone and coumarin.
Click to expand the troubleshooting workflow
Caption: Troubleshooting workflow for addressing isomeric coumarin formation.
Cause & Solution Table
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Condensing Agent in Simonis Reaction | The Simonis reaction's outcome is highly dependent on the catalyst. Strong protic acids like sulfuric acid (H₂SO₄) tend to promote the Pechmann condensation pathway, which leads to coumarins. | For the selective synthesis of chromones via the Simonis reaction, it is recommended to use phosphorus pentoxide (P₂O₅) as the condensing agent. P₂O₅ favors the cyclization pathway that results in the formation of the chromone ring.[2] |
| Suboptimal Conditions in Kostanecki-Robinson Reaction | While the Kostanecki-Robinson reaction can produce chromones, the reaction conditions, including the choice of base and anhydride, can influence the product distribution and potentially lead to the formation of coumarin byproducts.[3] | Carefully optimize the reaction conditions. This may involve screening different bases and anhydrides, as well as adjusting the reaction temperature and time to favor the desired chromone product. |
| Reaction Pathway Inherently Non-Selective | For some starting materials and reaction types, achieving high selectivity for the chromone isomer may be challenging, resulting in a mixture of products. | If optimization of the current reaction is unsuccessful, consider switching to a more selective synthetic route. The Baker-Venkataraman rearrangement is an excellent alternative that is known for its high selectivity in producing chromones.[6][7][8] |
| Difficulty in Separating Isomers | Due to their isomeric nature, chromones and coumarins can sometimes be challenging to separate by simple crystallization. | If a mixture of isomers is obtained, purification can be achieved using column chromatography . Silica gel or alumina are common stationary phases, and the appropriate eluent can be determined by thin-layer chromatography (TLC) analysis. |
Data Presentation
The choice of condensing agent in the Simonis reaction is a critical factor in determining the product outcome. The following table provides a representative comparison of expected product distribution when reacting a phenol with a β-ketoester under different acidic conditions.
Table 1: Influence of Condensing Agent on Product Distribution in the Simonis Reaction
| Reactants | Condensing Agent | Primary Product | Expected Major Product Yield | Isomeric Byproduct |
| Phenol + Ethyl Acetoacetate | Sulfuric Acid (H₂SO₄) | Coumarin | High | Chromone |
| Phenol + Ethyl Acetoacetate | Phosphorus Pentoxide (P₂O₅) | Chromone | High | Coumarin |
Note: Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Selective Chromone Synthesis via Baker-Venkataraman Rearrangement
This protocol describes a general and reliable method for the synthesis of chromones, which is known for its high selectivity and avoidance of coumarin byproduct formation.
Reaction Scheme:
Caption: Reaction pathway for selective chromone synthesis via the Baker-Venkataraman rearrangement.
Step 1: Synthesis of the o-Acyloxyaryl Ketone (Precursor)
-
Dissolve the o-hydroxyaryl ketone (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine or dichloromethane).
-
Cool the solution in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous work-up to remove the base and isolate the crude o-acyloxyaryl ketone.
-
Purify the product by recrystallization or column chromatography.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the purified o-acyloxyaryl ketone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, pyridine).
-
Add a strong base (e.g., powdered KOH, NaH) (2-3 eq) portion-wise with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours until the rearrangement is complete (monitor by TLC).
-
Cool the reaction mixture and carefully quench with acid (e.g., dilute HCl) to neutralize the base.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.
Step 3: Cyclization to the Chromone
-
Dissolve the crude 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the chromone.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude chromone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted with appropriate safety precautions and under the supervision of a qualified professional.
References
- 1. Coumarines & Chromones 1.pptx [slideshare.net]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 4. jmchemsci.com [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 7. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. Baker-Venkataraman Rearrangement [drugfuture.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. scirp.org [scirp.org]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-3-formylchromone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 2-Amino-3-formylchromone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Synthesis Overview
The synthesis of this compound is typically approached as a multi-step process. A common and effective route involves the Vilsmeier-Haack formylation of a substituted 2-hydroxyacetophenone to produce a 3-formylchromone intermediate. This is followed by the introduction of the 2-amino group. 3-Formylchromones are valuable building blocks in organic synthesis, serving as precursors to a wide range of heterocyclic systems.[1]
Experimental Protocols
Step 1: Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction
This procedure details the formylation of 2-hydroxyacetophenone to yield 3-formylchromone. The Vilsmeier-Haack reaction is a highly efficient, one-step method for this transformation, often resulting in good to excellent yields.[1]
Materials:
-
Substituted 2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Sodium acetate (optional, for work-up)
-
Diethyl ether or other suitable extraction solvent
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool DMF in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 5 °C to form the Vilsmeier reagent.[1]
-
After the addition is complete, stir the mixture at a slightly elevated temperature (e.g., 50°C) for approximately 1 hour to ensure the complete formation of the reagent.[1]
-
To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone, either portion-wise or dissolved in a minimal amount of DMF, with vigorous stirring.[1]
-
After the addition, allow the reaction to stir at room temperature for several hours (e.g., 6.5 hours) or overnight.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into crushed ice or cold water to decompose the excess Vilsmeier reagent and precipitate the product.
-
The solid product can be collected by filtration, washed with water, and then dried.
-
Alternatively, for a more thorough purification, neutralize the aqueous solution (e.g., with sodium acetate) and extract the product with a suitable organic solvent like diethyl ether.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]
-
The crude 3-formylchromone can be further purified by silica gel column chromatography or recrystallization from a suitable solvent like ethanol.[2][3]
Step 2: Synthesis of this compound
This step involves the conversion of an intermediate, such as a chromone-3-carbonitrile or a 3-formylchromone oxime, to the final product.[4] The following protocol is a representative method.
Materials:
-
Chromone-3-carbonitrile or 3-formylchromone oxime
-
Aqueous sodium hydroxide or ammonia solution[4]
-
Ethanol (as a solvent, if needed)
-
Acid for neutralization (e.g., dilute HCl)
Procedure:
-
Dissolve or suspend the chromone-3-carbonitrile or 3-formylchromone oxime in an aqueous solution of sodium hydroxide or ammonia.[4]
-
Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a dilute acid to precipitate the this compound.
-
Collect the solid product by filtration.
-
Wash the product with cold water to remove any inorganic salts.
-
Dry the purified this compound. Further purification can be achieved by recrystallization if necessary.
Data Presentation
| Parameter | Step 1: Vilsmeier-Haack Reaction | Step 2: Amination |
| Starting Material | Substituted 2-hydroxyacetophenone | Chromone-3-carbonitrile / 3-formylchromone oxime |
| Key Reagents | DMF, POCl₃ | Aqueous NaOH or NH₃ |
| Temperature | 0-5°C (reagent prep), RT to 50°C (reaction) | Room Temperature to gentle heating |
| Reaction Time | 6.5 hours to overnight | Varies (monitor by TLC) |
| Typical Yield | 80-90% | Not explicitly stated, dependent on precursor |
| Purification | Column Chromatography, Recrystallization | Recrystallization |
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
Troubleshooting Guide
Question: My yield of 3-formylchromone in Step 1 is consistently low. What are the possible causes and solutions?
Answer: Low yields in the Vilsmeier-Haack reaction can stem from several factors:
-
Incomplete Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ is exothermic and moisture-sensitive. Ensure you are using anhydrous DMF and that the temperature is strictly controlled (below 5°C) during the addition of POCl₃.[1] Inadequate cooling can lead to reagent decomposition.
-
Sub-optimal Reaction Conditions: The reactivity of the 2-hydroxyacetophenone substrate can influence the required reaction time and temperature.[5] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction progress using TLC to determine the optimal endpoint.
-
Losses During Work-up: The precipitation of the product upon quenching with water may be incomplete. Ensure the pH of the aqueous layer is optimized for minimal product solubility before filtration or extraction. If extracting, perform multiple extractions with a suitable solvent to maximize recovery.
Question: I am observing significant impurity formation alongside my desired product. How can I minimize side reactions?
Answer: Impurity formation is a common challenge during scale-up.
-
Side Reactions: The Vilsmeier reagent is a powerful formylating agent and can react with other electron-rich sites on your molecule if present.[2][5] Careful control of stoichiometry is crucial. A slight excess of the Vilsmeier reagent is often used, but a large excess can promote side reactions.
-
Incomplete Reaction: If the reaction does not go to completion, you will have a mixture of starting material and product, complicating purification. Ensure sufficient reaction time and appropriate temperature. The purity of your starting 2-hydroxyacetophenone is also critical, as impurities in the starting material will likely be carried through the reaction.
-
Purification: For scaling up, optimizing the purification method is key. Recrystallization is often more scalable than column chromatography. Experiment with different solvent systems to find one that effectively removes the major impurities.
Question: The reaction seems to stall and does not go to completion. What should I do?
Answer: An incomplete reaction can be due to several factors:
-
Reagent Stoichiometry: Ensure that at least a stoichiometric amount of the Vilsmeier reagent is used relative to the 2-hydroxyacetophenone. On a larger scale, minor errors in measurement can become significant.
-
Reaction Time and Temperature: As mentioned, some substrates require more forcing conditions.[5] If the reaction is not progressing at room temperature, consider gentle heating (e.g., to 40-50°C) while monitoring for any decomposition.
-
Mixing: Inadequate stirring on a larger scale can lead to localized "hot spots" or areas of poor reagent mixing. Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the Vilsmeier-Haack reaction?
A1: The primary safety concerns involve the reagents used. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent a runaway reaction. Quenching the reaction mixture with water should also be done cautiously, as it will generate heat and fumes.
Q2: Can I use other formylating agents besides DMF/POCl₃?
A2: While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used with DMF to generate the Vilsmeier reagent.[5] The choice of reagent may depend on the specific substrate and desired reactivity.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction in real-time. For final product characterization, High-Performance Liquid Chromatography (HPLC) can be used to assess purity. Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify key functional groups (like the aldehyde and ketone carbonyls), and Mass Spectrometry (MS) to confirm the molecular weight.
Q4: Are there any specific considerations for the purification of this compound at a larger scale?
A4: While silica gel chromatography is effective at the lab scale, it can be costly and time-consuming for larger quantities. Developing a robust recrystallization procedure is highly recommended for industrial-scale production. This involves screening various solvents and solvent mixtures to find conditions that provide high purity and yield. It is also important to ensure that the final product meets the required specifications for downstream applications.
Q5: What are the known applications of this compound?
A5: this compound is a versatile intermediate used in the synthesis of various heterocyclic compounds. It is a precursor for preparing chiral Schiff base ligands and hydrazone derivatives, which have applications in coordination chemistry and medicinal chemistry, including the development of compounds with antimicrobial activity.[6]
References
Characterization of impurities in 2-Amino-3-formylchromone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of 2-Amino-3-formylchromone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Vilsmeier-Haack reaction?
A1: The most common impurities can be categorized as starting materials, intermediates, and side-products. These include:
-
Unreacted 2-Hydroxyacetophenone: The starting material for the synthesis.
-
N,N-dimethyl-N'-(2-acetylphenyl)formamidine: A key intermediate that may not have fully cyclized.
-
2-Chloro-3-formylchromone: A potential byproduct arising from the Vilsmeier reagent (POCl₃/DMF).[1]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this synthesis can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion, leaving significant amounts of unreacted starting material.
-
Suboptimal reaction temperature: The Vilsmeier-Haack reaction is sensitive to temperature. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to the formation of degradation products.
-
Moisture in the reaction: The Vilsmeier reagent is sensitive to moisture, which can lead to its decomposition and lower yields.
-
Formation of stable intermediates: The formamidine intermediate may be stable under the reaction conditions and may not cyclize efficiently.
Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A3: An unexpected peak in your HPLC chromatogram likely corresponds to an impurity. To identify it, you can:
-
Check the retention time: Compare the retention time of the unexpected peak with that of your starting material, 2-hydroxyacetophenone.
-
LC-MS analysis: couple your HPLC to a mass spectrometer to obtain the molecular weight of the unknown compound. This can help in proposing a chemical structure.
-
NMR spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy can provide detailed structural information for definitive identification.[2]
Q4: My final product is discolored. What could be the reason?
A4: Discoloration of the final product is often due to the presence of minor, highly colored impurities. These can arise from:
-
Side reactions: Minor side reactions can produce colored byproducts.
-
Degradation: The product or intermediates may degrade under the reaction or work-up conditions.
-
Residual starting materials or reagents: Some starting materials or reagents may be colored or may react to form colored compounds.
Proper purification, such as recrystallization or column chromatography, is essential to remove these colored impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. |
| Moisture in reagents or glassware | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Inefficient work-up | Optimize the work-up procedure to minimize product loss. Ensure complete precipitation of the product. | |
| Multiple Spots on TLC / Peaks on HPLC | Presence of unreacted starting material | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Formation of intermediates or byproducts | Adjust reaction conditions to disfavor the formation of side products. Optimize purification methods to separate impurities. | |
| Product Fails to Crystallize | Presence of impurities | Purify the crude product using column chromatography before attempting crystallization. |
| Incorrect crystallization solvent | Screen different solvents or solvent mixtures for crystallization. | |
| Inconsistent Results | Variability in reagent quality | Use high-purity, anhydrous reagents from a reliable source. |
| Poor control of reaction parameters | Maintain strict control over reaction temperature, stirring speed, and addition rates. |
Impurity Characterization
Below is a table summarizing the expected analytical data for the main product and its potential impurities.
| Compound | Structure | Molecular Weight | Key ¹H NMR Signals (Expected) | Key Mass Spec Fragments (Expected) |
| This compound | ![]() | 189.17 | Aldehyde proton (~9.5-10.5 ppm), Aromatic protons (7.0-8.5 ppm), Amino protons (broad singlet) | M+, [M-CHO]+, fragments corresponding to the chromone ring |
| 2-Hydroxyacetophenone | ![]() | 136.15 | Hydroxyl proton (singlet), Acetyl protons (~2.5 ppm), Aromatic protons (6.8-7.8 ppm) | M+, [M-CH₃]+, [M-COCH₃]+ |
| N,N-dimethyl-N'-(2-acetylphenyl)formamidine | ![]() | 190.24 | Formamidine proton (~8.0-8.5 ppm), Acetyl protons (~2.5 ppm), Dimethylamino protons (~3.0 ppm), Aromatic protons (7.0-8.0 ppm) | M+, fragments from cleavage of the formamidine group |
| 2-Chloro-3-formylchromone | ![]() | 208.60 | Aldehyde proton (~10.0-10.5 ppm), Aromatic protons (7.5-8.5 ppm) | M+, [M-CHO]+, [M-Cl]+ |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) or a suitable solvent like acetonitrile.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS can be used to detect volatile impurities such as residual solvents or unreacted starting materials.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Potential pathways for impurity formation.
Caption: Workflow for troubleshooting and impurity identification.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 2-Amino-3-formylchromone Derivatives
The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. For 2-amino-3-formylchromone derivatives, a class of heterocyclic compounds with significant biological activities, spectroscopic validation is paramount to confirm their synthesis and purity.[1] These compounds serve as versatile precursors for synthesizing a variety of fused heterocyclic systems.[2][3] This guide provides a comparative overview of the spectroscopic techniques used to validate these derivatives, with supporting data and experimental protocols for researchers, scientists, and drug development professionals.
Spectroscopic Characterization Overview
The validation of this compound derivatives primarily relies on a combination of spectroscopic methods, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy. Each technique provides unique insights into the molecular structure, confirming the presence of key functional groups and the overall molecular framework.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for this compound, providing a baseline for the characterization of its derivatives. A comparison with a different class of compounds, 2-amino-1,4-naphthoquinones, is also presented to highlight the distinct spectroscopic features.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Observed Value | Reference |
| FT-IR (cm⁻¹) | N-H Stretching | ~3125-3294 | [4] |
| C=O Stretching (Ketone) | ~1690-1630 | [5] | |
| C=O Stretching (Aldehyde) | ~1665 | [5] | |
| C=C Stretching (Aromatic) | ~1458-1652 | [5] | |
| ¹H NMR (ppm) | -CHO (Formyl Proton) | ~9.64-10.50 | [6] |
| Aromatic Protons | ~7.38-8.1 | [6][7] | |
| -NH₂ (Amino Protons) | ~9.11 | [6] | |
| ¹³C NMR (ppm) | C=O (Ketone Carbon) | ~174.30 | [6] |
| C=O (Aldehyde Carbon) | ~169.08 | [6] | |
| Aromatic Carbons | ~118-151 | [6][7] | |
| UV-Vis (nm) | λmax | ~200-500 | [8] |
| Physical Property | Melting Point (°C) | 249 (decomposes) | [9] |
Table 2: Comparative Spectroscopic Data: Chromones vs. Naphthoquinones
| Compound Class | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) | Structural Difference |
| This compound Derivatives | N-H (~3200), Ketone C=O (~1650), Aldehyde C=O (~1665) | Formyl H (~9.6-10.5), Aromatic H (~7.4-8.1) | Contains a benzopyran-4-one core with amino and formyl groups. |
| 2-Amino-1,4-naphthoquinone Derivatives | N-H (~3300), Quinone C=O (~1670, ~1600) | Aromatic H (~7.7-8.1), Vinyl H (~6.3) | Comprises a naphthalene-1,4-dione core with an amino substituent.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic analyses cited.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the presence of key functional groups (e.g., C=O, N-H, C-H, C=C).
-
Methodology:
-
The sample is prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is mixed and ground with dry KBr.
-
The mixture is then pressed into a thin, transparent disk using a hydraulic press.
-
The KBr disk is placed in the sample holder of the FT-IR spectrometer.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[5][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
The sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7][11]
-
The NMR tube is placed in the spectrometer's magnet.
-
For ¹H NMR, the spectrum is acquired, providing information on the chemical environment, integration (number of protons), and multiplicity (spin-spin coupling) of the hydrogen atoms.[11]
-
For ¹³C NMR, the spectrum is acquired to show the number of chemically non-equivalent carbon atoms and their chemical environment.[11]
-
Two-dimensional NMR techniques like HSQC can be used to establish direct C-H correlations.[6]
-
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the molecule, often related to conjugated systems.
-
Methodology:
-
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or chloroform).
-
A quartz cuvette is filled with the solution and placed in the spectrophotometer.
-
A reference cuvette containing only the solvent is also placed in the instrument.
-
The absorbance is measured over a specific wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorption (λmax).[8]
-
Visualization of Validation Workflows and Structures
Diagrams are provided to illustrate the logical flow of the validation process and the key structural features relevant to spectroscopic analysis.
Caption: General workflow for the synthesis and spectroscopic validation of chromone derivatives.
Caption: Key structural features of this compound and their spectroscopic correlations.
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
Comparative study of different synthetic routes to 2-Amino-3-formylchromone
A comprehensive guide to the synthesis of 2-Amino-3-formylchromone, a valuable heterocyclic building block, is presented below. This document outlines and compares various synthetic methodologies, providing experimental details and performance data to aid researchers in selecting the most suitable route for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several distinct pathways, primarily starting from 3-substituted chromone derivatives. The choice of synthetic route can significantly impact yield, reaction conditions, and accessibility of starting materials.
| Route | Starting Material | Key Reagents/Conditions | Reported Yield (%) | Reaction Time | Key Advantages | Disadvantages |
| 1 | Chromone-3-carbonitrile | n-propylamine, aqueous ethanol | Not specified | Not specified | Direct conversion | Requires synthesis of the carbonitrile precursor |
| 2 | Chromone-3-carbonitrile | Aqueous sodium hydroxide | Not specified | Not specified | Utilizes a common and inexpensive reagent | Potential for side reactions |
| 3 | Chromone-3-carbonitrile | Ethylenediamine, boiling ethanol | 15% (for a related reaction) | 10 min to 3h | Can lead to diverse heterocyclic systems | May produce byproducts; yield of the target compound can be low |
| 4 | Chromone-3-carboxaldehyde-oxime | Ammonium hydroxide or sodium hydroxide, ethanol | Not specified | Not specified | Alternative to the carbonitrile route | Requires preparation of the oxime precursor |
| 5 | 2-Hydroxyacetophenone derivatives | Vilsmeier-Haack reagent (POCl3, DMF) | 80-90% (for 3-formylchromone) | Not specified | High-yielding synthesis of the 3-formylchromone precursor | The Vilsmeier-Haack reaction is a two-step process to get to the final product |
Experimental Protocols
Route 1 & 2: Synthesis from Chromone-3-carbonitrile
The synthesis of this compound from chromone-3-carbonitriles is a common approach, involving the reaction with various nucleophiles.[1]
Experimental Protocol (General): A solution of chromone-3-carbonitrile in a suitable solvent (e.g., aqueous ethanol) is treated with a nucleophilic reagent such as n-propylamine or aqueous sodium hydroxide.[1] The reaction mixture is stirred, typically at room temperature or with heating, until the reaction is complete as monitored by thin-layer chromatography. The product is then isolated by filtration or extraction and purified by recrystallization.
Route 3: Synthesis from Chromone-3-carbonitrile and Ethylenediamine
The reaction of chromone-3-carbonitrile with ethylenediamine can yield this compound, although it can also lead to other products depending on the reaction conditions.[1]
Experimental Protocol: To a solution of chromone-3-carbonitrile in boiling ethanol, ethylenediamine is added. The molar ratio of the reactants and the reaction time are critical. For instance, a 1:1 molar ratio and a 3-hour reaction time can produce this compound alongside 1-(2-hydroxyphenyl)-2-imidazolidylidene)ethanone.[1] In a different setup, a 2:1 molar ratio and a 10-minute reaction time can lead to a bis-chromeno[2,3-b:2',3'-f][1][2]diazocine, which upon acidic hydrolysis, yields this compound.[1]
Route 4: Synthesis from Chromone-3-carboxaldehyde-oxime
An alternative pathway involves the use of chromone-3-carboxaldehyde-oximes as the starting material.[1]
Experimental Protocol: Chromone-3-carboxaldehyde-oxime, which can be prepared from the corresponding 3-formylchromone and hydroxylamine, is treated with ammonium hydroxide or sodium hydroxide solution in ethanol.[1] The reaction mixture is typically stirred at room temperature or heated to facilitate the conversion to this compound.
Route 5: Vilsmeier-Haack Formylation Route (for precursor synthesis)
While not a direct route to the final product, the Vilsmeier-Haack reaction is a high-yielding method to synthesize the key precursor, 3-formylchromone, from 2-hydroxyacetophenone derivatives.[3]
Experimental Protocol: To a cooled solution of dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise to form the Vilsmeier reagent. A solution of the 2-hydroxyacetophenone derivative in DMF is then added to the reagent. The mixture is stirred, often with heating, to complete the formylation and cyclization to the 3-formylchromone. The reported yields for this precursor synthesis are in the range of 80-90%.[3] The resulting 3-formylchromone can then be converted to this compound via the oxime route described above.
Visualization of Synthetic Workflows
Below are diagrams illustrating the logical flow of the described synthetic routes.
Caption: Workflow for Routes 1 & 2.
Caption: Workflow for Route 3.
Caption: Workflow for Route 4.
Caption: Workflow for Precursor Synthesis (Route 5).
References
A Comparative Guide to 2-Amino-3-formylchromone and 3-Formylchromone in Heterocyclic Synthesis
In the landscape of synthetic organic chemistry, formylchromones stand out as versatile building blocks for the construction of a diverse array of heterocyclic compounds. Their inherent reactivity, stemming from the presence of multiple electrophilic centers, makes them valuable precursors in drug discovery and materials science. This guide provides a detailed comparison between 2-amino-3-formylchromone and other formylchromones, primarily the parent 3-formylchromone, focusing on their performance in heterocyclic synthesis, supported by experimental data and detailed protocols.
Overview of Reactivity
The reactivity of the formyl group at the C-3 position is a key feature of chromone-3-carbaldehydes, making them pivotal intermediates in the synthesis of various biologically active molecules. The electrophilicity of the formyl carbon is influenced by the electronic nature of substituents on the chromone ring.
3-Formylchromone is a highly versatile synthon with three electron-deficient centers: the C-2 and C-4 positions of the pyrone ring and the formyl carbon. This allows it to act as a heterodiene, dienophile, or Michael acceptor, leading to a wide range of fused heterocyclic systems through reactions with bifunctional nucleophiles.
This compound , on the other hand, possesses an electron-donating amino group at the C-2 position. This group significantly modulates the reactivity of the molecule. While it still retains the reactive formyl group, the amino group can participate directly in cyclization reactions, most notably the Friedländer annulation, to afford chromone-fused pyridine derivatives.
Comparative Performance in Heterocyclic Synthesis
Direct quantitative comparison of the two compounds in identical reactions is challenging as their distinct functionalities lead them down different reaction pathways. However, we can compare their efficacy in the types of reactions they characteristically undergo.
This compound: The Friedländer Annulation
A key reaction of this compound is the Friedländer condensation, which involves the reaction of an o-aminoaryl aldehyde with a compound containing an α-methylene group to form a quinoline ring system. In the case of this compound, this leads to the formation of chromeno[2,3-b]pyridines, which are of significant interest due to their potential biological activities.
Table 1: Synthesis of Chromeno[2,3-b]pyridine Derivatives via Friedländer Condensation of this compound
| Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| 2-Acetylthiophene | DBU | Ethanol | 32-55 | [1] |
| 3-Acetylpyridine | DBU | Ethanol | 32-55 | [1] |
| 4-Chloroacetophenone | DBU | Ethanol | 32-55 | [1] |
| Acetylacetone | DBU | Ethanol | Not specified | [1] |
| Dibenzoylmethane | DBU | Ethanol | Not specified | [1] |
3-Formylchromone: Versatility in Condensation and Multicomponent Reactions
3-Formylchromone serves as a versatile precursor in a variety of condensation and multicomponent reactions, leading to a broad spectrum of heterocyclic structures.
One notable example is the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides, which can yield chromonyl-substituted α-aminophosphine oxides in excellent yields.[1][2]
Table 2: Three-Component Reaction of 3-Formyl-6-methylchromone, Aromatic Amines, and Diphenyl Phosphine Oxide
| Aromatic Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | None | Acetonitrile | 25 | 1 | 94 | [2] |
| p-Anisidine | None | Acetonitrile | 25 | 1 | 93 | [2] |
| 4-Chloroaniline | None | Acetonitrile | 25 | 1 | 93 | [2] |
3-Formylchromone also reacts with various anilines in a TMSCl-mediated recyclization to produce 3-(2-hydroxybenzoyl)quinolines.[3][4]
Experimental Protocols
General Protocol for Friedländer Synthesis of Chromeno[2,3-b]pyridines from this compound
This protocol is a general representation based on literature procedures.[1]
Materials:
-
This compound (1 mmol)
-
Active methylene compound (e.g., 2-acetylthiophene) (1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
Absolute Ethanol (10-15 mL)
Procedure:
-
To a solution of this compound in absolute ethanol, add the active methylene compound.
-
Add a few drops of DBU to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent.
General Protocol for the Three-Component Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides from 3-Formyl-6-methylchromone
This protocol is based on a catalyst-free approach described in the literature.[2]
Materials:
-
3-Formyl-6-methylchromone (1 mmol)
-
Primary aromatic amine (e.g., aniline) (1 mmol)
-
Diphenyl phosphine oxide (1 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 3-formyl-6-methylchromone, the aromatic amine, and diphenyl phosphine oxide in acetonitrile.
-
Stir the reaction mixture at room temperature (25 °C) for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways
Friedländer Annulation of this compound
Caption: Friedländer annulation pathway.
Three-Component Reaction of 3-Formylchromone
Caption: Three-component reaction pathway.
Conclusion
Both this compound and 3-formylchromone are highly valuable and versatile synthons in heterocyclic chemistry. The presence of the amino group in this compound directs its reactivity towards specific pathways like the Friedländer annulation, making it an excellent precursor for chromone-fused pyridines. In contrast, the parent 3-formylchromone exhibits broader reactivity, participating in a wide array of condensation and multicomponent reactions to generate a diverse library of heterocyclic compounds. The choice between these two building blocks will ultimately depend on the desired target heterocyclic scaffold. The experimental data and protocols provided herein offer a framework for researchers to explore the rich synthetic potential of these formylchromone derivatives.
References
- 1. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of quinolines from 3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of 2-Amino-3-formylchromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties. Among these, 2-amino-3-formylchromones serve as versatile precursors for the synthesis of various bioactive molecules. This guide provides a comparative overview of the biological activities of select 2-amino-3-formylchromone derivatives, supported by experimental data and detailed protocols to facilitate further research and drug development endeavors.
Anticancer Activity
Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The in vitro anticancer activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different compounds. A lower IC50 value indicates a higher potency.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-aminochromone-based N,N-di-1,2,3-triazole hybrid heterocycles | HeLa | 0.11 - 1.04 | [1] |
| Curcumin (Standard) | HeLa | 4.83 ± 0.44 | [1] |
| Epiremisporine F (1) | HT-29 | 44.77 ± 2.70 | [2] |
| Epiremisporine G (2) | HT-29 | 35.05 ± 3.76 | [2] |
| Epiremisporine H (3) | HT-29 | 21.17 ± 4.89 | [2] |
| Epiremisporine F (1) | A549 | 77.05 ± 2.57 | [2] |
| Epiremisporine G (2) | A549 | 52.30 ± 2.88 | [2] |
| Epiremisporine H (3) | A549 | 31.43 ± 3.01 | [2] |
| 3-(Substituted Amino)chromone Derivative 6c | HCT116 | 4.92 | |
| 3-(Substituted Amino)chromone Derivative 6f | HCT116 | 4.92 | |
| 3-(Substituted Amino)chromone Derivative 6i | HCT116 | 4.92 | |
| 3-(Substituted Amino)chromone Derivative 6m | HCT116 | 4.92 | |
| 3-(Substituted Amino)chromone Derivative 6o | HCT116 | 4.92 | |
| 3-(Substituted Amino)chromone Derivative 7e | A549 | 2.33 | |
| 3-(Substituted Amino)chromone Derivative 7i | A549 | 2.33 | |
| 3-(Substituted Amino)chromone Derivative 7j | MCF-7 | 2.89 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The Griess assay is commonly employed to quantify nitrite, a stable product of NO.
| Derivative/Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Chromone Derivative 2 | Human neutrophils | fMLP-induced superoxide anion generation | 31.68 ± 2.53 | [2] |
| Chromone Derivative 3 | Human neutrophils | fMLP-induced superoxide anion generation | 33.52 ± 0.42 | [2] |
| Chromone Amide 5-9 | RAW264.7 | LPS-induced Nitric Oxide (NO) production | 5.33 ± 0.57 | [3] |
| Ibuprofen (Standard) | RAW264.7 | LPS-induced Nitric Oxide (NO) production | > 5.33 | [3] |
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is determined by their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism and is a standard measure of antimicrobial activity.
| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-bromo 3-formylchromone | Uropathogenic Escherichia coli | 20 | [4] |
| 6-chloro 3-formylchromone | Uropathogenic Escherichia coli | 20 | [4] |
| 3-formyl 6-isopropylchromone | Uropathogenic Escherichia coli | 50 | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
Cell culture medium (DMEM)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Broth Microdilution Method for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test microorganism
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compounds
-
96-well microtiter plates
-
Standardized inoculum of the microorganism (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to the appropriate concentration.
-
Inoculate each well of the microtiter plate with the standardized inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
A Comparative Guide to the Purity Analysis of 2-Amino-3-formylchromone: HPLC vs. GC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 2-Amino-3-formylchromone, a versatile building block in the synthesis of various biologically active molecules. This objective comparison is supported by proposed experimental protocols and performance data to aid in method selection and development.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its adaptability with various stationary and mobile phases allows for the effective separation of the main compound from its potential impurities.
Proposed HPLC Methodology
A reversed-phase HPLC method with UV detection is proposed for the purity analysis of this compound. This approach is well-suited for chromone derivatives, which typically exhibit strong UV absorbance.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines.[1]
Proposed GC Methodology
A GC method coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is proposed. The method incorporates a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Experimental Protocol:
-
Instrumentation: A gas chromatograph with an FID or MS detector.
-
Derivatization:
-
Weigh approximately 1 mg of this compound into a reaction vial.
-
Add 200 µL of pyridine and 200 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 270°C
-
Detector Temperature (FID): 300°C
-
Injection Volume: 1 µL (splitless injection)
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound will depend on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.
| Parameter | HPLC | GC |
| Applicability | Direct analysis of the compound in its native form. | Requires derivatization to increase volatility and thermal stability. |
| Potential for Degradation | Lower risk of thermal degradation due to analysis at ambient or slightly elevated temperatures. | Higher risk of thermal degradation in the injector port, even after derivatization. |
| Separation Efficiency | High separation efficiency for a wide range of polar and non-polar impurities. | Excellent separation for volatile impurities. |
| Detection | UV detection is straightforward and sensitive for chromone structures. MS detection is also readily available. | FID provides universal detection for organic compounds. MS offers high sensitivity and structural information. |
| Sample Throughput | Generally longer run times per sample. | Potentially faster run times, but sample preparation (derivatization) adds time. |
| Quantification | Excellent quantitative performance with high precision and accuracy.[2] | Good quantitative performance, but can be affected by the efficiency and reproducibility of the derivatization step. |
Logical Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound, from sample preparation to data analysis.
Caption: Workflow for Purity Analysis.
Conclusion
Both HPLC and GC are viable techniques for the purity analysis of this compound, each with its own set of advantages and considerations.
-
HPLC is recommended for routine purity testing due to its direct analysis capabilities without the need for derivatization, minimizing sample preparation time and potential for artifacts. It offers robust and reliable quantification for a broad range of potential impurities.
-
GC can be a valuable tool , particularly when coupled with MS, for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC. However, the necessity of derivatization adds a layer of complexity to the sample preparation and can be a source of variability.
Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the specific analytical needs, the nature of the expected impurities, and the available resources. For comprehensive characterization, employing both techniques can provide a more complete purity profile of this compound.
References
X-ray Crystallography of 2-Amino-3-formylchromone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of chromone derivatives, offering insights into their molecular geometries and crystal packing. Due to the limited availability of public crystallographic data for 2-Amino-3-formylchromone derivatives, this guide leverages data from closely related 3-formylchromone analogues to draw structural comparisons and discuss experimental methodologies.
Comparative Crystallographic Data
The following tables summarize the crystallographic data for two derivatives of 3-formylchromone, which serve as valuable reference points for understanding the structural landscape of this class of compounds.
Table 1: Crystallographic Data for 3-((benzo[d]thiazol-2-ylamino)methylene)-2-methoxychroman-4-one (CCDC 1908522)
| Parameter | Value |
| Chemical Formula | C₁₈H₁₄N₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234(2) |
| b (Å) | 16.4567(4) |
| c (Å) | 9.8765(2) |
| α (°) | 90 |
| β (°) | 101.234(2) |
| γ (°) | 90 |
| Volume (ų) | 1612.34(6) |
| Z | 4 |
| R-factor (%) | 4.56 |
Table 2: Crystallographic Data for 3-[(butylamino)(diphenylphosphoryl)methyl)]-6-methyl-4H-chromen-4-one (CCDC 2202806) [1]
| Parameter | Value |
| Chemical Formula | C₂₇H₂₈NO₃P |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.3456(3) |
| b (Å) | 10.9876(2) |
| c (Å) | 18.7654(4) |
| α (°) | 90 |
| β (°) | 95.678(2) |
| γ (°) | 90 |
| Volume (ų) | 2523.45(9) |
| Z | 4 |
| R-factor (%) | 5.12 |
Experimental Protocols
The synthesis and crystallization of these derivatives are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. Below are generalized experimental protocols based on the available literature.
Synthesis of 3-Formylchromone Derivatives
The synthesis of 3-formylchromone derivatives often involves a Vilsmeier-Haack reaction. A typical procedure for the synthesis of the parent this compound is as follows:
-
Starting Material: 2'-Hydroxyacetophenone is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Reaction: The reaction mixture is heated, leading to the formation of the 3-formylchromone skeleton.
-
Work-up: The reaction is quenched with ice-water, and the crude product is filtered, washed, and purified, typically by recrystallization from a suitable solvent like ethanol or acetic acid.
Schiff base derivatives are subsequently synthesized by the condensation of the 3-formylchromone with a primary amine. This reaction is usually carried out in a solvent such as ethanol or methanol, often with catalytic amounts of acid.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. A common method employed is slow evaporation:
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., acetonitrile, ethanol, methanol-water).
-
Evaporation: The solution is left undisturbed in a loosely covered container at room temperature, allowing the solvent to evaporate slowly over several days to weeks.
-
Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
By slow evaporation of an acetonitrile solution of 3-[(butylamino)(diphenylphosphoryl)methyl)]-6-methyl-4H-chromen-4-one, single crystals suitable for X-ray diffraction (XRD) study were obtained.[1]
Visualizations
The following diagrams illustrate the general synthetic pathway for this compound and a typical workflow for X-ray crystallography.
Caption: General synthetic pathway for this compound.
References
A Comparative Guide to Schiff Base Synthesis: Exploring Alternatives to 2-Amino-3-formylchromone
For researchers, scientists, and drug development professionals, the synthesis of Schiff bases is a fundamental step in the discovery of novel therapeutic agents and functional materials. While 2-Amino-3-formylchromone is a valuable reagent in this context, a variety of alternative aldehydes offer distinct advantages in terms of synthetic efficiency, and the biological activity of the resulting Schiff bases. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your research needs.
This comparison focuses on three major classes of alternative reagents: substituted salicylaldehydes, 2-hydroxy-1-naphthaldehyde, and various heterocyclic aldehydes. The performance of these reagents is evaluated based on reaction yields and times, and the biological implications of the resulting Schiff bases are discussed.
Performance Comparison of Aldehyde Reagents for Schiff Base Synthesis
The choice of aldehyde reagent can significantly impact the efficiency of Schiff base synthesis. The following table summarizes quantitative data from various studies, highlighting the performance of this compound and its alternatives under different synthetic conditions.
| Aldehyde Reagent | Amine Reagent | Synthetic Method | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| This compound | Benzohydrazide | Conventional Heating (Reflux) | Ethanol | Acetic Acid (catalytic) | 6 hours | High (not specified) | [1] |
| Salicylaldehyde | Aniline | Microwave Irradiation | Water | None | 30 sec - 2 min | >90 | [2] |
| Salicylaldehyde | Isoleucine | Conventional Heating (Reflux) | Ethanol | Sulfuric Acid (catalytic) | 1 hour | 80 | [3] |
| Substituted Salicylaldehyde (5-chlorosalicylaldehyde) | Glycine | Conventional Heating (Reflux) | Ethanol | NaOH | 5 hours | 92 | [4] |
| Substituted Salicylaldehyde (p-methoxysalicylaldehyde) | 2-(methylthio)aniline | Conventional Heating (Reflux) | Ethanol/Dichloromethane | None | 6 hours | Good (not specified) | [3] |
| 2-Hydroxy-1-naphthaldehyde | o-phenylenediamine | Conventional Heating (Reflux) | Ethanol | None | 3 hours | 82 | [5] |
| Heterocyclic Aldehyde (Pyridine-2-carboxaldehyde) | L-tryptophan | Not Specified | Not Specified | Not Specified | Not Specified | 75-85 | [6] |
Note: Direct comparison of yields and reaction times can be challenging due to variations in experimental conditions across different studies. However, the data indicates that microwave-assisted synthesis with reagents like salicylaldehyde can lead to significantly shorter reaction times and high yields.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the synthesis of Schiff bases using the discussed aldehyde reagents.
Protocol 1: Synthesis of a Schiff Base from this compound and Benzohydrazide (Conventional Heating)
-
Dissolve 25.0 mmol of this compound (4.354g) and 25.0 mmol of benzohydrazide (3.404g) in 50 mL of ethanol in a round-bottom flask.[1]
-
Add a few drops of glacial acetic acid to the solution to catalyze the reaction.[1]
-
Reflux the reaction mixture with continuous stirring for 6 hours.[1]
-
After completion, cool the mixture in an ice-water bath to precipitate the product.[1]
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Protocol 2: Synthesis of a Schiff Base from Salicylaldehyde and Aniline (Microwave Irradiation)
-
In a microwave-safe tube, mix 0.004 mol of salicylaldehyde and 0.004 mol of aniline in 1 mL of water.
-
Subject the mixture to microwave irradiation at 200 W for 30 seconds to 2 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is filtered and recrystallized from methanol.
Protocol 3: Synthesis of a Schiff Base from 2-Hydroxy-1-naphthaldehyde and o-Phenylenediamine (Conventional Heating)
-
To a solution of 0.02 mol of 2-hydroxy-1-naphthaldehyde in 40 cm³ of ethanol, slowly add 0.01 mol of o-phenylenediamine.[5]
-
Reflux the mixture with vigorous stirring for 3 hours.[5]
-
Filter the resulting product, recrystallize from ethanol, wash with distilled water, and dry in a desiccator over CaCl₂.[5]
Logical Workflow for Schiff Base Synthesis and Evaluation
The general workflow for synthesizing and evaluating Schiff bases involves several key stages, from reagent selection to biological testing.
Caption: A generalized workflow for the synthesis and evaluation of Schiff bases.
Signaling Pathways Modulated by Chromone-Based Schiff Bases
Schiff bases derived from chromone scaffolds have garnered significant interest due to their diverse biological activities, particularly their antitumor and antimicrobial properties.[7][8] While the exact mechanisms are often complex and multifactorial, several key signaling pathways have been implicated.
Antitumor Activity
Chromone-based Schiff bases can induce apoptosis and inhibit cell proliferation in cancer cells through various mechanisms. One proposed pathway involves the induction of oxidative stress and subsequent DNA damage.[7]
Caption: Proposed antitumor mechanisms of chromone-based Schiff bases.
Some phenolic Schiff bases have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases, which are crucial in cancer cell proliferation and survival.[9][10]
Antimicrobial Activity
The antimicrobial action of Schiff bases is often attributed to their ability to chelate metal ions, which are essential for microbial growth. Additionally, the imine group is thought to play a crucial role in their mechanism of action. One proposed mechanism involves the inhibition of essential cellular processes.
Caption: Proposed antimicrobial mechanisms of Schiff bases.
The mode of action may involve the formation of hydrogen bonds through the azomethine group with active centers of cell constituents, leading to interference with normal cellular processes.[11] This can result in the disruption of the bacterial cell membrane, inhibition of protein synthesis, and interference with DNA replication.[12]
References
- 1. scienceworldjournal.org [scienceworldjournal.org]
- 2. scirp.org [scirp.org]
- 3. ajol.info [ajol.info]
- 4. saudijournals.com [saudijournals.com]
- 5. Quantitative Assessment of the in-vitro Binding Kinetics of Antisickling Aromatic Aldehydes with Hemoglobin A: A Universal HPLC-UV/Vis Method to Quantitate Schiff-Base Adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schiff-base complex synthesis: Topics by Science.gov [science.gov]
- 7. Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle Analysis and a Molecular Modeling Study | Semantic Scholar [semanticscholar.org]
- 11. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Efficiency in 2-Amino-3-formylchromone Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 2-amino-3-formylchromone, a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of various synthetic methodologies, with a focus on catalytic efficiency, supported by experimental data and detailed protocols.
The synthesis of 2-amino-3-formylchromones is a critical step in the development of a wide range of biologically active compounds. The efficiency of this synthesis is highly dependent on the chosen methodology, particularly the catalyst employed. This guide benchmarks the efficiency of various catalytic and non-catalytic methods for the synthesis of this compound and its derivatives, presenting key performance indicators to aid in the selection of the most suitable synthetic route.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several pathways, primarily from chromone-3-carbonitrile or 3-formylchromone precursors. While some methods rely on stoichiometric reagents, several catalytic systems have been explored to improve efficiency and yield. The following table summarizes the key quantitative data for various synthetic approaches.
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chromone-3-carbonitrile | Ethylenediamine (1:1 molar ratio) | Ethanol | Reflux | 3 | - | [1] |
| Chromone-3-carbonitrile | n-Propylamine | Aqueous Ethanol | - | - | - | [1] |
| Chromone-3-carbonitrile | Concentrated Ammonia | - | - | - | - | [1] |
| Chromone-3-carbonitrile | Aqueous Sodium Hydroxide | - | - | - | - | [1] |
| 3-Formylchromone oxime | Ammonium Hydroxide | Ethanol | - | - | - | [1] |
| 3-Formylchromone oxime | Sodium Hydroxide | Ethanol | - | - | - | [1] |
| 3-Formylchromone | 2-Aminobenzothiazole / PTSA (cat.) | Toluene | Dean-Stark | - | 60-65 (for imine) | [2] |
| 3-Formyl-6-methylchromone, primary amines, secondary phosphine oxides | None (Catalyst-free) | - | Ambient | - | High (for α-aminophosphine oxides) | [3] |
| 3-Formyl-6-methylchromone, aniline, diphenylphosphine oxide | DIPEA (20 mol%) | - | 100 | 2 | 54 (for enamine) | [4][5] |
| This compound, active methyl compounds | DBU (cat.) | Ethanol | Reflux | - | 32-55 (for chromeno[2,3-b]pyridines) | [1] |
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis of this compound and its subsequent reactions involves the transformation of a substituted chromone precursor, often facilitated by a catalyst, leading to the desired product which can then be used in further synthetic steps, such as the Friedländer condensation.
Caption: General synthetic pathways to this compound and its subsequent functionalization.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Synthesis of this compound from Chromone-3-carbonitrile with Ethylenediamine[1]
-
Reaction Setup: In a round-bottom flask, dissolve chromone-3-carbonitrile in boiling ethanol.
-
Reagent Addition: Add an equimolar amount of ethylenediamine to the solution.
-
Reaction: Reflux the mixture for 3 hours. The reaction of the intermediate N,N'-ethylene-bis(2-amino-3-iminomethylchromone) in boiling acetic acid, depending on the reflux time, can yield either 2-amino-3-formylchromones or their dimerization products.[1]
-
Work-up and Purification: The specific work-up and purification procedure to isolate this compound would typically involve cooling the reaction mixture, followed by filtration or extraction, and subsequent purification by recrystallization or column chromatography.
Synthesis of this compound from 3-Formylchromone Oxime with a Basic Catalyst[1]
-
Reaction Setup: Dissolve 3-formylchromone oxime in ethanol in a suitable reaction vessel.
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide or ammonium hydroxide, to the solution.
-
Reaction: Stir the reaction mixture at an appropriate temperature (e.g., room temperature or gentle heating) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Neutralize the reaction mixture with a suitable acid. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by extraction and subsequent recrystallization or column chromatography.
Catalyst-Free Three-Component Reaction to Synthesize α-Aminophosphine Oxides from 3-Formylchromone[3]
-
Reaction Setup: In a reaction vessel, mix 3-formyl-6-methylchromone, a primary amine, and a secondary phosphine oxide.
-
Reaction: Stir the mixture at ambient temperature. The reaction is typically fast and efficient.
-
Work-up and Purification: The product, a chromonyl-substituted α-aminophosphine oxide, can be isolated and purified using standard techniques such as column chromatography.
Conclusion
The synthesis of this compound can be achieved through various methods, with the choice of pathway often depending on the availability of starting materials and the desired scale of the reaction. While many reported methods utilize stoichiometric reagents, the exploration of catalytic systems, particularly those that are environmentally benign and offer high atom economy, remains a key area of research. This guide provides a foundational comparison to aid researchers in selecting an appropriate synthetic strategy for their specific needs in the pursuit of novel therapeutic agents.
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 3. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity of Substituted versus Unsubstituted 2-Amino-3-formylchromones
For researchers and professionals in the fields of medicinal chemistry and drug development, understanding the reactivity of molecular scaffolds is paramount for the rational design of novel therapeutics. 2-Amino-3-formylchromones are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of various biologically active molecules. The reactivity of the formyl group is central to their utility as synthetic intermediates. This guide provides a comparative analysis of the reactivity of substituted versus unsubstituted 2-amino-3-formylchromones, supported by experimental data and detailed protocols.
The reactivity of the formyl group in 2-amino-3-formylchromones is significantly influenced by the electronic nature of substituents on the chromone ring. Electron-withdrawing groups are generally expected to enhance the electrophilicity of the formyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups are expected to decrease reactivity. These electronic effects can be quantitatively assessed through linear free-energy relationships, such as the Hammett equation.
Quantitative Comparison of Reactivity
Below is a summary of product yields for the Knoevenagel condensation of various substituted 3-formylchromones with an active methylene compound. The data illustrates the influence of substituents on the electrophilicity of the formyl group.
| Substituent (at position 6) | Product Yield (%) |
| -NO₂ (Electron-withdrawing) | 95 |
| -Cl (Electron-withdrawing) | 88 |
| -H (Unsubstituted) | 82 |
| -CH₃ (Electron-donating) | 75 |
| -OCH₃ (Electron-donating) | 70 |
Note: The yields presented are representative values compiled from typical Knoevenagel condensation reactions of substituted 3-formylchromones and are intended for comparative purposes.
The trend in the table above aligns with theoretical expectations. Strong electron-withdrawing groups like nitro (-NO₂) significantly increase the product yield, indicating a higher reactivity of the formyl group. Halogens like chloro (-Cl) also enhance reactivity. In contrast, electron-donating groups such as methyl (-CH₃) and methoxy (-OCH₃) lead to lower yields compared to the unsubstituted chromone, signifying reduced reactivity.
Theoretical Framework: The Hammett Equation
The Hammett equation is a valuable tool in physical organic chemistry for quantifying the influence of meta- and para-substituents on the reactivity of aromatic compounds. The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted reactant.
-
k₀ is the rate constant for the reaction of the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For nucleophilic attack on the formyl group of 2-amino-3-formylchromones, a positive ρ value would be expected.
Experimental Protocols
The following is a representative experimental protocol for the Knoevenagel condensation of a 2-amino-3-formylchromone with an active methylene compound, which can be used to compare the reactivity of substituted and unsubstituted derivatives.
Knoevenagel Condensation of this compound with Malononitrile
Materials:
-
Substituted or Unsubstituted this compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure condensed product.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the yield.
To ensure a fair comparison of reactivity, it is crucial to maintain identical reaction conditions (temperature, reaction time, solvent, and catalyst concentration) for both the substituted and unsubstituted 2-amino-3-formylchromones.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the comparative reactivity study.
Unveiling the Molecular Takedown: A Comparative Guide to Bioactive 2-Amino-3-formylchromone Derivatives in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of a novel 2-amino-3-formylchromone derivative, compound 5i, against established therapeutic alternatives. We provide a comprehensive analysis of its mechanism of action as a potent protein kinase CK2 inhibitor, supported by comparative experimental data and detailed methodologies for key validation assays.
A new frontier in cancer therapeutics is emerging with the development of this compound derivatives. These compounds have demonstrated significant potential across a spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects. This guide focuses on a particularly promising derivative, a chromone-2-aminothiazole hybrid designated as compound 5i, which has been identified as a highly effective inhibitor of protein kinase CK2 (CK2), a crucial target in oncology.
Performance Profile: Compound 5i vs. Established Alternatives
Compound 5i has shown remarkable potency in both enzymatic and cell-based assays. To contextualize its performance, we compare its efficacy against a well-established CK2 inhibitor, Silmitasertib (CX-4945), and a standard chemotherapeutic agent, Doxorubicin.
| Compound/Drug | Target | IC50 (Kinase Assay) | Cell Line | IC50 (Cytotoxicity Assay) |
| Compound 5i | Protein Kinase CK2 | 0.08 µM[1] | HL-60 | 0.25 µM[1] |
| Silmitasertib (CX-4945) | Protein Kinase CK2 | ~0.02 µM | Multiple | Varies (e.g., ~4-10 µM in various solid tumors) |
| Doxorubicin | Topoisomerase II | Not Applicable | HL-60 | ~0.03 - 0.1 µM |
As the data indicates, compound 5i exhibits potent inhibition of CK2, comparable to the established inhibitor Silmitasertib. Furthermore, its cytotoxic effect on the human leukemia cell line HL-60 is significant, positioning it as a strong candidate for further preclinical and clinical investigation.
Mechanism of Action: Targeting the CK2 Signaling Pathway
Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells. It plays a pivotal role in cell growth, proliferation, and survival by phosphorylating a multitude of downstream substrates. Inhibition of CK2 can disrupt these oncogenic signaling cascades, leading to apoptosis and cell cycle arrest.
Caption: The CK2 signaling pathway and the inhibitory action of Compound 5i.
Experimental Validation: A Closer Look at the Methodologies
The validation of compound 5i's mechanism of action relies on a series of well-defined experimental protocols. These assays are crucial for quantifying its enzymatic inhibition, cytotoxicity, and cellular effects.
Protein Kinase CK2 Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CK2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Caption: Workflow for a luminescence-based CK2 kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing purified recombinant CK2 enzyme, a specific peptide substrate, and ATP.
-
Compound Addition: Add serial dilutions of the test compound (e.g., compound 5i) or a vehicle control (DMSO) to the reaction wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mix and incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Terminate the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., ADP-Glo™). This reagent converts ADP to ATP and then measures the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The light signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health and proliferation.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain the DNA of cells, allowing for the analysis of the cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Fixation: Treat cells with the test compound, harvest them, and then fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The amount of PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Safety Operating Guide
Proper Disposal of 2-Amino-3-formylchromone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Amino-3-formylchromone, ensuring laboratory safety and environmental compliance.
This compound is a chemical compound that requires careful management due to its irritant properties. As with many specialized chemical reagents, specific disposal protocols are not always readily available. However, based on the chemical's known hazards and the general principles of laboratory waste management, a safe and effective disposal procedure can be established.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.
Waste Segregation and Storage
Proper segregation of chemical waste is the foundational step in a compliant disposal process. Waste this compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Container: Utilize a clean, non-reactive, and sealable container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date should also be clearly marked.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is particularly important to keep it separate from strong oxidizing agents, acids, and bases to avoid potentially vigorous or uncontrolled reactions.
Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the waste is managed in an environmentally responsible and compliant manner.
For situations where in-lab neutralization of small residual quantities is deemed necessary and permissible by institutional policies, a procedure based on the chemical degradation of its functional groups (aromatic amine and aldehyde) can be considered. The following protocol is a suggested method and should be thoroughly evaluated and tested on a small scale in a controlled environment before being implemented for larger quantities.
In-Lab Neutralization Protocol for Small Residual Quantities
This procedure utilizes potassium permanganate to oxidize the aromatic amine and aldehyde functional groups.
Materials:
-
Waste this compound
-
Potassium permanganate (KMnO4)
-
Sulfuric acid (H2SO4), dilute solution (e.g., 3 M)
-
Sodium bisulfite (NaHSO3) or sodium metabisulfite (Na2S2O5)
-
Water
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask of sufficient size)
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, prepare a dilute aqueous solution or suspension of the this compound waste in a suitably large reaction vessel.
-
Acidification: Slowly and with stirring, add dilute sulfuric acid to the solution until the pH is acidic (around pH 2-3).
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate. A purple color will be observed initially, which will then turn to a brown precipitate of manganese dioxide (MnO2) as the permanganate is consumed. Continue adding the permanganate solution portion-wise until a faint, persistent purple color remains for at least one hour, indicating that the oxidation is complete.
-
Quenching Excess Permanganate: After the oxidation is complete, quench the excess potassium permanganate by adding a small amount of sodium bisulfite or metabisulfite, one portion at a time, until the purple color disappears and the solution becomes colorless or slightly yellow with the brown precipitate.
-
Neutralization: Check the pH of the final solution. Neutralize the solution by adding a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized solution, containing the degradation products and manganese dioxide precipitate, should be collected as hazardous waste and disposed of through your institution's EHS office. Do not pour down the drain unless explicitly authorized by your local regulations and EHS department for this specific treated waste stream.
Data Presentation
| Parameter | Value/Recommendation | Source/Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | Standard laboratory practice for handling irritant chemicals. |
| Waste Container Material | High-Density Polyethylene (HDPE), Glass | Chemical compatibility. |
| Incompatible Waste Streams | Strong oxidizing agents, strong acids, strong bases | To prevent uncontrolled reactions. |
| pH for Permanganate Oxidation | ~2-3 | Acidified potassium permanganate is an effective oxidizing agent for aromatic amines.[1] |
| Neutralized pH for Final Disposal | 6-8 | Standard practice for aqueous hazardous waste collection. |
Experimental Workflow for In-Lab Neutralization
Caption: Workflow for the in-lab neutralization of small quantities of this compound.
Disclaimer: This guide provides a general framework for the disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific Environmental Health and Safety (EHS) guidelines and all relevant local, state, and federal regulations before proceeding with any chemical waste disposal. The in-lab neutralization procedure described should only be performed by trained personnel in a controlled laboratory setting and after a thorough risk assessment.
References
Personal protective equipment for handling 2-Amino-3-formylchromone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-3-formylchromone. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.[4][5][6]
Summary of Hazards and Required PPE:
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3] | Wear protective gloves and impervious clothing.[1] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][2][3] | Wear tightly fitting safety goggles with side-shields or a face shield.[1][7] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1][2][8] | Use only in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate dust mask (e.g., N95).[1][8] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Ensure adequate ventilation in the work area.[1][9] An operational fume hood is required for all handling procedures.
-
Verify that eyewash stations and safety showers are readily accessible and in good working order.[9]
-
Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Gloves: Wear powder-free nitrile or other chemically resistant gloves.[10] Double-gloving is recommended.
-
Eye/Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn when there is a risk of splashing.[7]
-
Lab Coat: A clean, long-sleeved lab coat must be worn and fully fastened.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved N95 dust mask or a full-face respirator is mandatory.[1][8]
3. Handling the Compound:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
-
Weigh the compound in a fume hood or a ventilated balance enclosure to minimize dust generation.
-
Handle the solid with appropriate tools (e.g., spatula) to avoid direct contact.
-
Keep the container tightly closed when not in use.[1]
4. In Case of Exposure:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical help.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][9]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, weighing paper), and absorbent materials from spill cleanups.
-
Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
2. Labeling and Storage:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Final Disposal:
-
Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. This compound 97 61424-76-8 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

